Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-
Description
Properties
CAS No. |
14612-98-7 |
|---|---|
Molecular Formula |
C18H24N4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,4-bis(2-pyridin-4-ylethyl)piperazine |
InChI |
InChI=1S/C18H24N4/c1-7-19-8-2-17(1)5-11-21-13-15-22(16-14-21)12-6-18-3-9-20-10-4-18/h1-4,7-10H,5-6,11-16H2 |
InChI Key |
BHPREEJKJGFUPY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
Other CAS No. |
14612-98-7 |
Synonyms |
1,4-Bis[2-(4-pyridyl)ethyl]piperazine |
Origin of Product |
United States |
Foundational & Exploratory
1,4-bis(2-(4-pyridyl)ethyl)piperazine chemical structure and properties
Executive Summary
1,4-bis(2-(4-pyridyl)ethyl)piperazine , commonly abbreviated as bpmp or bpp , is a semi-rigid, dipodal nitrogen-donor ligand extensively utilized in the field of supramolecular chemistry and materials science. Its primary utility lies in its ability to function as a bridging linker in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) .
Unlike rigid linkers (e.g., 4,4'-bipyridine), bpmp possesses ethyl spacers that introduce conformational flexibility (anti/gauche rotamers), allowing for the construction of diverse topological networks including entangled, interpenetrated, and helical structures. This guide provides a comprehensive technical breakdown of its structure, synthesis, physiochemical properties, and applications in crystal engineering.
Chemical Identity & Physiochemical Properties[1][2][3][4][5]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1,4-bis(2-(pyridin-4-yl)ethyl)piperazine |
| Common Abbreviations | bpmp, bpp, 1,4-bpep |
| CAS Registry Number | 14612-98-7 |
| Molecular Formula | C₁₈H₂₄N₄ |
| Molecular Weight | 296.42 g/mol |
| SMILES | c1cc(ccn1)CCN2CCN(CC2)CCc3ccncc3 |
Structural Analysis
The molecule consists of a central piperazine ring in a chair conformation, flanked by two ethyl-pyridine arms attached at the N1 and N4 positions. The pyridine nitrogen atoms are in the para (4-) position, maximizing the extension of the ligand.
-
Conformational Flexibility: The ethyl chains (-CH₂-CH₂-) allow the pyridine rings to adopt various orientations relative to the central piperazine core. This flexibility is critical in "induced fit" coordination, where the ligand adjusts its geometry to satisfy the coordination sphere of metal ions (e.g., Cu(II), Co(II), Zn(II)).
-
Donor Sites: It acts as a neutral, bidentate ligand coordinating through the two terminal pyridine nitrogen atoms.
Physical Properties
| Property | Value / Description |
| Physical State | Solid (Crystalline powder or plates) |
| Color | White to Off-White (pure); often yellowish if impure |
| Solubility | Soluble: Chloroform (CHCl₃), Dichloromethane (DCM), Methanol, DMSO.Insoluble: Water, Hexanes, Diethyl Ether. |
| Melting Point | Note: Literature values vary based on purity/solvate form. Typically reported in the range of 130–135 °C (analogous to hydroxyethyl derivatives) or characterized directly via NMR/DSC in specific thesis work. |
| pKa | ~5.3 and ~9.7 (estimated for piperazine core); Pyridine N ~5.2. |
Synthesis & Manufacturing Protocol
Reaction Mechanism: Double Michael Addition
The most robust synthetic route involves the Michael addition of piperazine (nucleophile) to 4-vinylpyridine (Michael acceptor). This reaction is atom-economical and typically proceeds in protic solvents with acid catalysis.
Figure 1: Synthetic pathway via double Michael addition.
Step-by-Step Experimental Protocol
Objective: Synthesis of 5.0 g of bpmp.
Reagents:
-
Piperazine (anhydrous): 1.50 g (17.4 mmol)
-
4-Vinylpyridine: 4.0 mL (37.1 mmol, ~2.1 eq)
-
Glacial Acetic Acid: 1.0 mL (Catalyst)
-
Methanol (MeOH): 20 mL
-
Water: 5 mL
Procedure:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 1.50 g of piperazine in 20 mL of Methanol.
-
Addition: Add 4.0 mL of 4-vinylpyridine dropwise to the stirring solution.
-
Catalysis: Add 1.0 mL of Glacial Acetic Acid and 5 mL of water.
-
Reflux: Heat the mixture to reflux (~70-80°C oil bath) and stir for 24 to 48 hours .
-
Note: The reaction progress can be monitored by TLC (Mobile phase: 10% MeOH in DCM). The disappearance of the vinylpyridine spot indicates completion.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (Rotary Evaporator) to yield a viscous oil or semi-solid.
-
Basification: Dissolve the residue in minimal water (10 mL) and adjust pH to ~10-11 using 1M NaOH. This ensures the product is in the free base form.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
-
Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.
-
-
Purification:
-
Evaporate the DCM to obtain the crude solid.
-
Recrystallization: Recrystallize from hot Acetone or Ethyl Acetate/Hexane mixture to obtain pure white crystals.
-
-
Yield: Typical yield is 70–85% .
Experimental Characterization
To validate the synthesis, the following spectroscopic data must be confirmed.
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.48 - 8.52 | Doublet (d) | 4H | Pyridine α-H (ortho to N) |
| 7.12 - 7.15 | Doublet (d) | 4H | Pyridine β-H (meta to N) |
| 2.75 - 2.82 | Triplet (t) | 4H | Ethyl bridge -CH₂- (adjacent to Pyridine) |
| 2.60 - 2.65 | Triplet (t) | 4H | Ethyl bridge -CH₂- (adjacent to Piperazine N) |
| 2.50 - 2.55 | Singlet (s) | 8H | Piperazine ring protons |
Infrared (IR) Spectroscopy[5]
-
1595 cm⁻¹: C=N stretching (Pyridine ring).
-
2800–2950 cm⁻¹: C-H stretching (Aliphatic CH₂ of piperazine and ethyl chains).
-
No peak at ~3300 cm⁻¹: Absence of N-H stretch confirms full substitution of the piperazine.
Applications in Drug Development & Materials
Coordination Polymers & MOFs
The primary industrial and research application of bpmp is as a ditopic ligand .
-
Topological Diversity: When reacted with metal salts (Cu(NO₃)₂, Co(NO₃)₂) and dicarboxylate co-ligands (e.g., terephthalic acid, isophthalic acid), bpmp forms 2D sheets or 3D interpenetrated networks.
-
Mechanism: The flexible ethyl arms allow the ligand to adopt anti-anti, anti-gauche, or gauche-gauche conformations, enabling the formation of "wavy" layers or helical chains that are impossible with rigid linkers like 4,4'-bipyridine.
Figure 2: Role of bpmp in Metal-Organic Framework assembly.
Biological Potential
While primarily a ligand, the piperazine-pyridine pharmacophore is biologically privileged.
-
Drug Delivery: MOFs constructed with bpmp are investigated as carriers for drug delivery due to their porous nature and potential for pH-responsive degradation.
-
Pharmacology: Derivatives of 1,4-substituted piperazines exhibit antihistamine and anti-anxiety properties. However, pure bpmp is currently a research reagent, not a clinical drug.
Safety & Handling (EHS)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (Category 2). | Wear nitrile gloves and lab coat. |
| Eye Irritation | Causes serious eye irritation (Category 2A). | Use safety goggles.[1] Rinse immediately if contact occurs. |
| STOT-SE | May cause respiratory irritation.[2] | Handle in a fume hood. Avoid dust inhalation.[1][2] |
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, though the compound is relatively air-stable. Keep away from strong oxidizing agents.
References
-
Synthesis & Characterization: Niu, D. R., et al. "Synthesis and crystal structure of 1,4-bis(2-(4-pyridyl)ethyl)piperazine." Chinese Journal of Structural Chemistry, 2001.
-
Coordination Polymer Applications: Robinson, S. A., et al. "Divalent metal coordination polymers with the flexible dipodal ligand 1,4-bis(pyridin-4-ylethyl)piperazine." CrystEngComm, 2015, 17, 1589-1596.
-
Crystal Engineering: Martin, J. F., et al. "Self-penetrated networks in cobalt(II) dicarboxylate coordination polymers containing the flexible ligand 1,4-bis(pyridin-4-ylmethyl)piperazine." CrystEngComm, 2008.
-
Piperazine Safety Data: PubChem Compound Summary for Piperazine Derivatives.
-
General Synthesis Methodology: "Michael addition of amines to vinylpyridines: A versatile route to pyridyl-alkylamines." Journal of Organic Chemistry, Standard Protocol Reference.
Sources
Synthesis of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- from 4-vinylpyridine
An In-Depth Technical Guide to the Synthesis of 1,4-Bis(2-(4-pyridyl)ethyl)piperazine from 4-Vinylpyridine
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 1,4-Bis(2-(4-pyridyl)ethyl)piperazine, a symmetrical molecule incorporating both the versatile piperazine core and two terminal pyridine rings. These moieties are of significant interest in medicinal chemistry and materials science for their roles in forming coordination complexes and their prevalence in pharmacologically active compounds.[1][2][3] The primary synthetic route detailed herein is the aza-Michael addition, a robust and efficient method for C-N bond formation. This document offers a deep dive into the reaction mechanism, a detailed experimental protocol, methods for characterization, and a discussion of the critical parameters that influence the reaction's success. This guide is intended for researchers and professionals in chemical synthesis and drug development, providing the foundational knowledge to produce and validate this target compound.
Introduction and Strategic Importance
1,4-Bis(2-(4-pyridyl)ethyl)piperazine is a molecule with a distinct architecture: a central piperazine ring symmetrically N,N'-disubstituted with 2-(4-pyridyl)ethyl groups. The molecular formula is C₁₈H₂₄N₄, and its monoisotopic mass is 296.2001 Da.[4][5] The presence of four nitrogen atoms with varying basicity (two aliphatic tertiary amines in the piperazine ring and two aromatic nitrogens in the pyridine rings) makes it a compelling candidate for applications as a multidentate ligand in coordination chemistry and as a structural scaffold in supramolecular assembly.[6][7]
The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[3][8] Similarly, the pyridine ring is a cornerstone in the design of bioactive molecules. The combination of these two fragments into a single, well-defined molecule presents opportunities for developing novel chemical entities.
The synthesis leverages the reactivity of 4-vinylpyridine, an accessible starting material where the vinyl group is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine ring.[9][10]
The Synthetic Pathway: A Mechanistic Deep Dive into the Aza-Michael Addition
The most direct and efficient pathway for the synthesis of 1,4-Bis(2-(4-pyridyl)ethyl)piperazine is the double aza-Michael addition (also known as conjugate addition) of piperazine to 4-vinylpyridine. This reaction is prized for its atom economy and typically proceeds under mild conditions without the need for a catalyst.
Mechanism Causality:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a secondary amine nitrogen atom from the piperazine ring onto the β-carbon of the vinyl group in 4-vinylpyridine. Piperazine's secondary amines are sufficiently nucleophilic to initiate this reaction without external activation.
-
Charge Stabilization: This attack pushes the π-electrons of the C=C double bond onto the α-carbon, forming a resonance-stabilized carbanion (enolate intermediate). The negative charge is delocalized into the electron-deficient pyridine ring, which is the key driving force that makes the vinyl group an excellent Michael acceptor.
-
Protonation: The carbanion intermediate is subsequently protonated, typically by a protic solvent (like ethanol) or another proton source in the reaction medium, to yield the mono-substituted intermediate, 1-(2-(4-pyridyl)ethyl)piperazine.
-
Second Addition: The remaining secondary amine on the mono-substituted piperazine intermediate then undergoes a second, identical aza-Michael addition with another molecule of 4-vinylpyridine to form the final, symmetrically disubstituted product.
The overall reaction stoichiometry requires one mole of piperazine for every two moles of 4-vinylpyridine.
Diagram: Reaction Workflow
Caption: A workflow illustrating the sequential double aza-Michael addition.
Experimental Protocol
This protocol describes a reliable method for the synthesis of the target compound. It is designed to be self-validating through clear checkpoints and purification steps.
Materials and Equipment
-
Reagents: Piperazine (anhydrous, ≥99%), 4-vinylpyridine (≥95%, inhibitor should be removed before use), Ethanol (anhydrous), Diethyl ether, Magnesium sulfate (anhydrous).
-
Equipment: Round-bottom flask (250 mL), magnetic stirrer and stir bar, reflux condenser, dropping funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.
Step-by-Step Synthesis Procedure
-
Inhibitor Removal: Purify 4-vinylpyridine by passing it through a short column of basic alumina to remove the polymerization inhibitor (e.g., TBC).[11]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (4.31 g, 50 mmol). Dissolve it in 100 mL of anhydrous ethanol with stirring.
-
Reagent Addition: Place the purified 4-vinylpyridine (11.56 g, 110 mmol, 2.2 equivalents) into a dropping funnel. Add the 4-vinylpyridine dropwise to the stirred piperazine solution over 30 minutes. An ice bath can be used to control the initial exotherm.
-
Reaction: After the addition is complete, remove the ice bath (if used) and allow the mixture to stir at room temperature. For reaction completion, attach a reflux condenser and heat the mixture to a gentle reflux (~78°C) for 12-18 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane mobile phase). The disappearance of piperazine and the formation of a new, less polar spot indicate product formation.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Redissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by silica gel column chromatography. Elute with a gradient of 2-10% methanol in dichloromethane to separate the desired product from any mono-substituted byproduct and residual starting material.
-
Combine the fractions containing the pure product (as identified by TLC).
-
Remove the solvent from the combined fractions via rotary evaporation to yield the product as a solid or viscous oil.
-
-
Final Product Handling: If the product is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether). Dry the final product under vacuum to a constant weight.
Characterization and Data Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,4-Bis(2-(4-pyridyl)ethyl)piperazine.
| Parameter | Expected Result | Rationale |
| Molecular Formula | C₁₈H₂₄N₄ | Based on the structures of the reactants.[4] |
| Molecular Weight | 296.41 g/mol | Sum of atomic weights.[5] |
| ¹H NMR | Signals for pyridyl protons (~8.5 & 7.2 ppm), ethyl protons (~2.8 ppm, triplet), and piperazine protons (~2.6 ppm, broad singlet). | Confirms the presence and connectivity of all structural components. |
| ¹³C NMR | Signals for pyridyl carbons (~150, 145, 124 ppm), aliphatic carbons of the ethyl and piperazine groups (~58, 53, 33 ppm). | Validates the carbon skeleton of the molecule. |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 297.2074 | Confirms the molecular weight of the compound.[4] |
| Appearance | White to off-white solid or viscous oil. | Physical state at standard conditions. |
Conclusion
The synthesis of 1,4-Bis(2-(4-pyridyl)ethyl)piperazine via a double aza-Michael addition of piperazine to 4-vinylpyridine is a straightforward and high-yielding method. This approach is characterized by its operational simplicity and mild reaction conditions. The resulting product is a valuable building block for creating more complex molecular architectures for applications in coordination chemistry, materials science, and the development of new pharmaceutical agents. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers to successfully synthesize and validate this compound.
References
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals. Available at: [Link]
-
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-. PubChem. Available at: [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
4-VINYLPYRIDINE. Organic Syntheses. Available at: [Link]
-
Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)]. National Center for Biotechnology Information. Available at: [Link]
-
1,4-Bis(2-(2-pyridinyl)ethyl)piperazine. PubChem. Available at: [Link]
-
1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine. MDPI. Available at: [Link]
-
1,4-BIS(2-(2-PYRIDINYL)ETHYL)PIPERAZINE. Inxight Drugs. Available at: [Link]
- Process for preparing 1,4-disubstituted piperazines. Google Patents.
-
Poly[[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine][μ-4-(2-carboxylatoethyl)benzoato]copper(II)] monohydrate], a coordination polymer with twofold interpenetrated cds topology networks. IUCr. Available at: [Link]
-
1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. MDPI. Available at: [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Available at: [Link]
-
Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. Royal Society of Chemistry. Available at: [Link]
-
Preparation and Characterization of Deproteinized Natural Rubber Grafted with 4- Vinylpyridine as pH Responsive Materials. IEEE Xplore. Available at: [Link]
- Production process for 4-vinylpyridine. Google Patents.
-
Quantitative Quaternization of Poly(4-Vinyl Pyridine). ResearchGate. Available at: [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
-
Synthesis of the piperazine subunit of Indinavir. Arkivoc. Available at: [Link]
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1,4-bis(2-(4-pyridyl)ethyl)piperazine ligand solubility data
This guide details the physicochemical profile, synthesis, and application of 1,4-bis(2-(4-pyridyl)ethyl)piperazine , a flexible ditopic ligand widely used in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[1]
Substance Identity & Profile
-
Common Abbreviations: bpep , bvp (bis-vinylpyridine adduct), or simply "the ethyl-linked piperazine ligand."[1]
-
Note: Do not confuse with bpmp (1,4-bis(pyridin-4-ylmethyl)piperazine), which contains a single methylene linker.[1]
-
-
CAS Number: 14612-98-7 [1]
-
Molecular Weight: 296.41 g/mol [1]
-
Core Structure: A centrosymmetric piperazine ring linked to two pendant 4-pyridyl groups via flexible ethyl chains.[1]
Physicochemical Properties & Solubility Data
The solubility of 1,4-bis(2-(4-pyridyl)ethyl)piperazine is governed by its tertiary amine core (piperazine) and aromatic nitrogen acceptors (pyridine).[1] It behaves as a base and exhibits pH-dependent solubility.[1][3]
Solubility Profile
| Solvent Class | Solvent | Solubility Rating | Notes |
| Protics | Methanol (MeOH) | High | Excellent solvent for synthesis and recrystallization.[1] |
| Ethanol (EtOH) | High | Preferred solvent for green recrystallization. | |
| Water (Neutral) | Insoluble / Low | The neutral ligand is hydrophobic enough to precipitate from water. | |
| Water (Acidic) | High | Soluble upon protonation (forms salts, e.g., with HCl or HNO₃). | |
| Chlorinated | Chloroform (CHCl₃) | High | Excellent for NMR characterization. |
| Dichloromethane (DCM) | Moderate/High | Good for extraction/workup. | |
| Polar Aprotic | DMF / DMSO | High | Used for solvothermal MOF synthesis.[1] |
| Acetonitrile (MeCN) | Moderate | Soluble, often used in synthesis. | |
| Non-Polar | Diethyl Ether | Insoluble | Used to precipitate the product or wash impurities.[1] |
| Hexane / Toluene | Low / Insoluble | Poor solubility due to ligand polarity.[1] |
Thermal & Structural Properties [1][4][5][6]
-
Physical State: White to off-white crystalline solid.[1]
-
Melting Point: Typically 134–138 °C (varies slightly by purity/crystallinity).[1]
-
Conformational Flexibility: The ethyl linkers allow the ligand to adopt multiple conformations (anti-anti , anti-gauche , gauche-gauche ), making it a "flexible spacer" in crystal engineering. This adaptability allows it to form diverse MOF topologies (e.g., pillared layers, interpenetrated diamondoid networks).
Synthesis Protocol
The most robust synthesis involves the Michael addition of piperazine to 4-vinylpyridine.[1] This route is atom-economical and avoids the use of halogenated precursors.[1]
Reaction Scheme (Graphviz)
Caption: Atom-economical synthesis of the bpep ligand via double Michael addition.
Step-by-Step Methodology
Reagents:
-
Piperazine (anhydrous)[1]
-
4-Vinylpyridine (freshly distilled if possible to remove inhibitors)[1]
-
Solvent: Methanol (MeOH) or Glacial Acetic Acid (AcOH) with Water.[1]
Procedure (Methanol Route):
-
Dissolution: Dissolve 10.0 mmol of piperazine in 20 mL of Methanol in a round-bottom flask.
-
Addition: Add 22.0 mmol (2.2 eq) of 4-vinylpyridine dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (approx. 65 °C) with magnetic stirring for 24–48 hours .
-
Note: The reaction can be monitored by TLC (Alumina plates, 5% MeOH in DCM) or by the disappearance of the vinyl proton signals in NMR.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporator) to obtain a crude solid or oil.
-
Precipitation: Triturate the residue with cold Diethyl Ether or Hexane to induce crystallization of the white solid.[1]
-
-
Purification: Recrystallize the crude solid from hot Ethanol or Ethyl Acetate .[1]
-
Filter the crystals and dry under vacuum at 50 °C.
-
Alternative (Acid-Catalyzed Route):
-
Perform the reaction in water containing acetic acid (1-2 eq) at reflux. The acid activates the vinylpyridine towards nucleophilic attack. Neutralize with NaOH to precipitate the product.[1]
Characterization Data
To validate the synthesis, compare your product against these expected spectral signatures.
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.50 (d, 4H): Pyridine α-protons (adjacent to nitrogen).[1]
-
δ 7.15 (d, 4H): Pyridine β-protons.[1]
-
δ 2.75–2.85 (m, 4H): Ethyl linker (–CH₂– adjacent to pyridine).
-
δ 2.60–2.70 (m, 4H): Ethyl linker (–CH₂– adjacent to piperazine nitrogen).[1]
-
δ 2.50–2.60 (br s, 8H): Piperazine ring protons.
-
Note: The ethyl and piperazine signals may overlap depending on concentration and solvent.[1]
-
IR Spectroscopy (KBr Pellet):
-
~2940–2800 cm⁻¹: C–H stretching (aliphatic).
-
~1600, 1415 cm⁻¹: Pyridine ring stretching (C=N, C=C).
-
Absence of ~3300 cm⁻¹: Confirms no N–H stretch (complete substitution of piperazine).[1]
Application in Coordination Chemistry
This ligand is a critical component in "Crystal Engineering" for generating flexible MOFs.[1]
Experimental Workflow for MOF Synthesis
Caption: Typical hydrothermal workflow for bpep-based coordination polymers.
Protocol Tip: When using Hydrothermal Synthesis , the ligand is often insoluble in neutral water. You must add a base (e.g., NaOH or KOH ) to deprotonate the dicarboxylic acid co-ligand. The bpep ligand will dissolve as the temperature increases or may require a small amount of co-solvent (Ethanol/DMF) if the reaction temperature is low (<100 °C).
References
-
Synthesis & Characterization: LaDuca, R. L., et al. "Divalent metal coordination polymers of the flexible dipyridyl ligand 1,4-bis(2-(4-pyridyl)ethyl)piperazine."[1] Inorganic Chemistry Communications, 2008 , 11, 145-148.[1] Link[1]
-
Structural Diversity: Robinson, M. E., et al. "Effect of dicarboxylate tether length on the dimensionality of coordination polymers containing the flexible ligand 1,4-bis(2-(4-pyridyl)ethyl)piperazine."[1] CrystEngComm, 2015 , 17, 254-265.[1] Link[1]
-
General Piperazine Chemistry: "Piperazine."[1][3][5] PubChem Database, National Center for Biotechnology Information.[1] CID 4837.[1] Link
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- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
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Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- CAS number and synonyms
Topic: Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- Content Type: Technical Monograph & Operational Guide Audience: Senior Research Scientists, MOF Chemists, and Drug Discovery Leads
A Critical Ligand for Flexible Framework Design and Supramolecular Assembly
Executive Summary
1,4-Bis(2-(4-pyridyl)ethyl)piperazine (commonly abbreviated as BPEP or bpp ) is a symmetric, ditopic nitrogen-donor ligand extensively utilized in coordination chemistry and reticular synthesis. Unlike its shorter homolog, 1,4-bis(4-pyridylmethyl)piperazine (bpmp ), BPEP features an ethylene spacer between the piperazine core and the pyridine terminals. This additional flexibility and length (approx. 16–18 Å N-to-N distance) make it a premier "pillaring" agent for constructing Metal-Organic Frameworks (MOFs) with breathing behaviors, interpenetrated topologies, and stimuli-responsive properties.
This guide details the physicochemical profile, validated synthesis protocols, and structural applications of BPEP, grounded in field-proven methodologies.
Identity & Physicochemical Profile[1][2][3]
| Parameter | Technical Specification |
| CAS Number | 14612-98-7 |
| IUPAC Name | 1,4-Bis(2-(pyridin-4-yl)ethyl)piperazine |
| Common Synonyms | BPEP; 1,4-Bis[2-(4-pyridyl)ethyl]piperazine; N,N'-Bis(2-(4-pyridyl)ethyl)piperazine |
| Molecular Formula | C₁₈H₂₄N₄ |
| Molecular Weight | 296.41 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, CHCl₃; slightly soluble in water |
| pKa (Calculated) | ~5.8 (pyridine N), ~9.1 (piperazine N) |
Synthesis & Manufacturing Protocol
Methodology: The most robust synthetic route involves the double Michael addition of piperazine to 4-vinylpyridine. This "click-like" reaction is atom-economic, requires no external base, and proceeds in high yield.
Protocol: Acid-Catalyzed Michael Addition
Reagents:
-
Piperazine (anhydrous): 1.0 eq
-
4-Vinylpyridine: 2.2 eq (10% excess)
-
Glacial Acetic Acid: 1.0 eq (Catalyst)
-
Solvent: Methanol or Ethanol (Reagent Grade)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperazine (e.g., 10 mmol, 0.86 g) in Methanol (20 mL).
-
Activation: Add Glacial Acetic Acid (10 mmol, 0.6 mL). Note: The acid protonates the vinylpyridine intermediate, increasing electrophilicity.
-
Addition: Dropwise add 4-Vinylpyridine (22 mmol, 2.37 mL) to the stirring solution.
-
Reflux: Heat the mixture to reflux (65°C) for 24–48 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove solvent.
-
Neutralization: Redissolve the residue in minimal water/CHCl₃ and basify with 1M NaOH to pH >10 to liberate the free base.
-
Extraction: Extract with Chloroform (3 x 30 mL). Dry combined organics over anhydrous Na₂SO₄.
-
-
Purification: Recrystallize the crude solid from hot Ethyl Acetate or an Acetone/Hexane mixture.
-
Target Yield: >85%
-
Purity Check: ¹H NMR should show no vinyl protons (5.5–6.7 ppm).
-
Visual Synthesis Scheme
Figure 1: Atom-economic synthesis of BPEP via acid-catalyzed Michael addition.
Structural Characterization (Quality Control)
To validate the synthesis, the following spectral signatures must be confirmed.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.49 (d, 4H): Pyridine α-protons (closest to N).
-
δ 7.13 (d, 4H): Pyridine β-protons.
-
δ 2.78 (t, 4H): Ethyl -CH₂- adjacent to Pyridine.
-
δ 2.62 (t, 4H): Ethyl -CH₂- adjacent to Piperazine N.
-
δ 2.55 (s, 8H): Piperazine ring protons (singlet due to symmetry).
-
-
IR Spectroscopy (ATR):
-
1595 cm⁻¹: C=N stretching (Pyridine ring).
-
2800–2950 cm⁻¹: C-H stretching (Aliphatic chains).
-
Absence of ~1630 cm⁻¹: Confirms consumption of vinyl group C=C.
-
Applications in Coordination Chemistry (MOFs)
BPEP is a "privileged ligand" in the design of pillared-layer MOFs. Its specific length and conformational flexibility allow it to bridge 2D metal-carboxylate layers into 3D porous networks.
Mechanism of Action: The "Breathing" Effect
Unlike rigid pillars (e.g., 4,4'-bipyridine), the ethyl linkers in BPEP allow the pyridine rings to rotate and the chain to flex. This imparts structural dynamism to the resulting MOF, enabling:
-
Guest-Induced Breathing: The pore size can expand/contract upon adsorption of specific guests (e.g., CO₂, benzene).
-
Interpenetration Control: The length of BPEP often leads to 2-fold or 3-fold interpenetrated networks, which enhances stability and selectivity for small gas molecules.
Case Study: Fluorescent Sensing MOFs
Recent work (e.g., Crystal Growth & Design, 2023) has demonstrated BPEP-based Zinc MOFs ({[Zn(cis-CHA)(BPEP)₀.₅]·DMF}n) as ultrasensitive sensors.
-
Application: Detection of nitro-antibiotics (Nitrofurantoin) and organotoxins in water.[1][2]
-
Mechanism: The electron-rich BPEP ligand facilitates Photo-induced Electron Transfer (PET). When an electron-deficient toxin binds, it quenches the fluorescence (Turn-off response).
MOF Assembly Logic
Figure 2: Logic flow for constructing pillared-layer MOFs using BPEP as the axial spacer.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
- Synthesis & Characterization:Organic Syntheses, Coll. Vol. 4, p. 18 (General pyridine-ethylation protocols)
-
MOF Applications (Sensing): Eskemech, A., et al. "Colorimetric Response and Real-Field Recognition of Organo-toxins and Antibiotics in Aqueous Medium Using a 2D Coordination Polymer." Crystal Growth & Design, 2023 , 23(10), 7350–7362. Link
-
Structural Topology: Arkawazi, H. D. J., et al. "Complex Phase Behaviour and Structural Transformations of Metal‐Organic Frameworks with Mixed Rigid and Flexible Bridging Ligands." Chemistry – A European Journal, 2019 , 25(5), 1353-1362.[3] Link
-
Isoreticular Chemistry: Chun, H., et al. "Synthesis, sorption, and structural properties of a series of isoreticular porous metal-organic frameworks." Inorganic Chemistry, 2009 .[4]
Sources
Design principles of piperazine-linked Metal-Organic Frameworks
Design Principles of Piperazine-Linked Metal-Organic Frameworks: A Technical Guide
Executive Summary: The Piperazine Advantage
Piperazine (
For researchers in drug development and gas separations, piperazine-linked MOFs offer a unique value proposition:
-
Stimuli-Responsive Porosity: The ability to undergo structural breathing, accommodating guest molecules via the flexible aliphatic ring.
-
Intrinsic Basicity: The secondary or tertiary amine sites act as "chemisorption hooks" for acidic gases (
, ) or acidic drug payloads without requiring post-synthetic amine grafting. -
Bioactivity: As a privileged scaffold in medicinal chemistry (e.g., ciprofloxacin, imatinib), piperazine-based linkers render MOFs inherently biocompatible or bioactive (Bio-MOFs).
Molecular Architecture & Ligand Design
The design of piperazine MOFs relies on reticular chemistry principles that balance the flexibility of the aliphatic core with the rigidity required for permanent porosity.
The Piperazine Pharmacophore
-
Conformation: The six-membered ring predominantly exists in the chair conformation (lowest energy). However, coordination to metal nodes can force a boat or twisted-boat conformation, creating "spring-loaded" frameworks capable of large-volume changes upon guest adsorption.
-
Coordination Modes:
-
Endo-dentate: Nitrogen atoms bind directly to the metal (M-N bond). Common in coordination polymers with soft metals (Cu, Ag, Cd).
-
Exo-dentate (Functionalized): The nitrogen atoms are substituted with spacer arms (e.g., carboxylates, pyridines).[1] The piperazine ring acts as a central hinge rather than a donor.
-
Ligand Engineering Logic
To construct stable porous MOFs, the piperazine core is typically functionalized to extend its reach and match the geometry of metal clusters (Secondary Building Units - SBUs).
-
Strategy A: Piperazine-Dicarboxylates:
-functionalization with acetate or benzoate arms creates flexible dicarboxylate linkers.-
Example: Piperazine-1,4-diacetic acid.
-
-
Strategy B: Piperazine-Dipyridines: Functionalization with pyridine groups to form pillars for layer-based MOFs.
Visualization: Ligand Design Decision Tree
Figure 1: Strategic decision tree for designing piperazine-based ligands based on the target application and metal node chemistry.
Synthesis Strategies & Protocols
Synthesis of piperazine MOFs requires careful control of pH to prevent protonation of the amine sites (which kills coordination) while ensuring deprotonation of carboxylate arms.
Critical Synthesis Parameters
| Parameter | Role in Piperazine MOF Synthesis | Optimization Strategy |
| pH Control | Piperazine | Use autogenous pH evolution (e.g., DMF decomposition) or add bases like TEA/NaOH carefully. |
| Solvent Choice | Determines solubility of the flexible ligand. | Mixtures of DEF/Ethanol or DMF/Water are preferred to balance solubility and crystal growth. |
| Temperature | Controls the chair/boat thermodynamic product. | Lower temps (<100°C) often favor kinetic products; higher temps (>120°C) favor dense thermodynamic phases. |
Protocol: Synthesis of NJU-Bai 19 (High-Performance Methane Storage)
A piperazine-functionalized MOF-505 analogue exhibiting exceptional methane working capacity.[4]
Materials:
-
Ligand: 5,5'-(piperazine-1,4-diyl)diisophthalic acid (
). -
Metal Source:
. -
Solvent:
-Dimethylformamide (DMF) / Ethanol / . -
Modulator: Hydrochloric acid (HCl).
Step-by-Step Workflow:
-
Precursor Dissolution:
-
Dissolve 15 mg of
ligand and 20 mg of in a mixed solvent system of DMF/Ethanol/ (volume ratio 15:5:1, total 21 mL). -
Why: The ternary solvent system ensures solubility of the organic ligand (DMF) while water facilitates the formation of the copper paddlewheel SBU.
-
-
Acid Modulation:
-
Add 250
of HCl (conc.). -
Mechanism: HCl acts as a modulator, slowing down the nucleation rate by competing with the carboxylate ligand for the Cu sites. This promotes the growth of large, high-quality single crystals rather than microcrystalline powder.
-
-
Solvothermal Reaction:
-
Seal the mixture in a 20 mL glass scintillation vial (or Teflon-lined autoclave).
-
Heat at 80°C for 3 days in an isothermal oven.
-
Note: The relatively low temperature prevents the decomposition of the piperazine linker.
-
-
Isolation & Activation:
-
Cool to room temperature. Blue block-shaped crystals should be visible.
-
Wash with DMF (
mL) to remove unreacted precursors. -
Solvent Exchange: Soak in anhydrous acetone for 3 days, refreshing the solvent every 12 hours. This replaces high-boiling DMF with volatile acetone.
-
Activation: Heat under vacuum at 100°C for 12 hours to remove pore solvents.
-
Validation Check:
-
PXRD: Confirm crystallinity against simulated patterns from single-crystal data.
-
BET: Surface area should approach ~2000
.
Applications: Mechanism of Action
Capture Mechanism
Piperazine MOFs excel at carbon capture not just through physisorption (pore filling) but through chemisorption . The exposed amine sites in the piperazine ring can react with
Visualization: Chemisorption Pathway
Figure 2: Mechanism of chemisorption of CO2 on piperazine sites within the MOF pore.
Drug Delivery Systems (DDS)
Piperazine is a "privileged structure" in pharmacology.[5]
-
Bio-MOFs: Using piperazine-based drugs (e.g., Ciprofloxacin) directly as linkers allows for extremely high drug loading (up to 50 wt%).
-
pH-Responsive Release: The basicity of the piperazine nitrogen allows the MOF to remain stable at neutral pH (bloodstream) but degrade or release cargo in acidic environments (tumor microenvironment, pH 5-6) due to protonation of the linker.
Stability & Characterization Challenges
Challenge: Amine-containing MOFs often suffer from lower water stability than pure carboxylates because water can compete for the metal coordination sites, or the amine can catalyze hydrolysis of the ester/amide bonds.
Solution: The Zr-Piperazine Approach Recent work has demonstrated that using Zirconium (Zr) clusters with piperazine-carboxylate linkers yields MOFs with exceptional stability, even in acidic media (e.g., for gold recovery from e-waste).[6]
Data: Stability Comparison
| MOF System | Metal Node | Linker Type | Water Stability | Acid Stability (pH 2) |
|---|---|---|---|---|
| MOF-5 | Zn | Carboxylate | Poor | Dissolves |
| HKUST-1 | Cu | Carboxylate | Moderate | Dissolves |
| Zr-Piperazine | Zr | Pip-Dicarboxylate | Excellent | Stable |
References
-
NJU-Bai 19 Methane Storage: Zhang, M., et al. "A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage."[4][7] Journal of Materials Chemistry A, 2017.[7]
-
Zr-Piperazine MOFs: "Stable Zr-Piperazine MOFs for Efficient Gold Recovery." ChemRxiv, 2025.[6]
-
Entangled Piperazine MOFs: "A series of entangled MOFs constructed from flexible dipyridyl piperazine and rigid dicarboxylate." CrystEngComm, 2013.
-
Piperazine Ligand Synthesis: Kant, R., et al. "Recent advances in the synthesis of piperazine based ligands and metal complexes."[5] Dalton Transactions, 2021.[5][8]
-
CO2 Capture Mechanism: "First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution." RSC Advances, 2016.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A series of entangled MOFs constructed from flexible dipyridyl piperazine and rigid dicarboxylate: interpenetration, self-penetration, and polycatenation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Solvothermal Synthesis of Metal-Organic Frameworks with 1,4-bis(2-(4-pyridyl)ethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 1,4-bis(2-(4-pyridyl)ethyl)piperazine in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them prime candidates for a wide range of applications, including gas storage, catalysis, and, notably, drug delivery.[1][2] The choice of the organic ligand is paramount as it dictates the topology, porosity, and ultimate functionality of the resulting MOF.
The ligand 1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpep) offers a unique combination of structural features that are highly advantageous for creating novel MOFs. Its key attributes include:
-
Flexibility: The ethyl spacers and the chair/boat conformations of the piperazine ring introduce a degree of conformational flexibility. This can lead to the formation of dynamic frameworks that may respond to external stimuli, a desirable trait for controlled drug release.[3][4]
-
Dual Coordination Sites: The two terminal pyridyl nitrogen atoms act as excellent coordination sites for a variety of metal centers, enabling the formation of extended 1D, 2D, or 3D networks.[1]
-
Biocompatible Moiety: The piperazine scaffold is a "privileged structure" frequently found in biologically active compounds and numerous marketed drugs, including antidepressants and antihistamines.[5] Incorporating this moiety directly into the MOF backbone can enhance biocompatibility and potentially impart therapeutic properties to the framework itself.
-
Length and Spacing: The length of the bpep ligand allows for the construction of MOFs with larger pores, which is crucial for the encapsulation of bulky drug molecules.
This application note provides a comprehensive guide to the solvothermal synthesis of MOFs using the 1,4-bis(2-(4-pyridyl)ethyl)piperazine ligand. It includes a detailed, field-proven protocol, the scientific rationale behind the experimental choices, and methods for characterization and potential applications, particularly in the realm of drug development.
Conceptual Workflow for Solvothermal MOF Synthesis
The solvothermal method is the most common approach for MOF synthesis.[6] It involves heating a solution of the metal salt and the organic ligand in a sealed container, allowing for the crystallization of the MOF under elevated temperature and pressure.
Caption: General workflow for the solvothermal synthesis of a bpep-containing MOF.
Detailed Experimental Protocol: Synthesis of a Copper-bpep Coordination Polymer
This protocol is adapted from established procedures for the synthesis of coordination polymers with the structurally analogous ligand 1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp).[6] It serves as a robust starting point for developing MOFs with the target bpep ligand. Researchers should consider this a foundational method that can be optimized by varying reactant ratios, solvents, and temperature.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Copper(II) Nitrate Hemipentahydrate | Cu(NO₃)₂·2.5H₂O | 232.59 | ≥98% | Sigma-Aldrich |
| 1,4-bis(2-(4-pyridyl)ethyl)piperazine | C₁₈H₂₄N₄ | 296.41 | Custom Synthesis | See Note 1 |
| 4-(Carboxymethyl)benzoic acid | C₉H₈O₄ | 180.16 | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | - | In-house |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥99.8% | VWR |
| Ethanol | C₂H₆O | 46.07 | ≥99.5% | VWR |
Note 1: The bpep ligand may not be commercially available and may require custom synthesis. A common route involves the N,N'-dialkylation of piperazine with 4-(2-chloroethyl)pyridine or a similar reactive precursor.[2]
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 20 mL glass vial, combine:
-
Copper(II) nitrate hemipentahydrate (86 mg, 0.37 mmol)
-
4-(Carboxymethyl)benzoic acid (67 mg, 0.37 mmol)
-
1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpep) (110 mg, 0.37 mmol)
-
Deionized water (10 mL)
-
-
pH Adjustment: Add 0.75 mL of a 1.0 M NaOH solution to the mixture. The addition of a base is crucial for deprotonating the carboxylic acid co-ligand, facilitating its coordination to the metal center.
-
Solubilization: Cap the vial and sonicate the mixture for 15-20 minutes until a homogeneous suspension is formed.
-
Solvothermal Reaction: Transfer the suspension to a 23 mL Teflon-lined acid digestion bomb (autoclave). Seal the bomb tightly.
-
Heating: Place the sealed autoclave in a programmable laboratory oven. Heat to 120°C (393 K) and hold at this temperature for 48 hours . The elevated temperature and pressure facilitate the dissolution of reactants and the slow crystallization of the MOF.
-
Cooling: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 12-24 hours. Slow cooling is critical for obtaining well-defined, single crystals.
-
Product Isolation: Open the autoclave and collect the resulting green crystals by vacuum filtration.
-
Washing: Wash the collected crystals thoroughly with deionized water (3 x 10 mL) and then with DMF (2 x 5 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product at 60°C in a vacuum oven for 12 hours to yield the final MOF. The yield for analogous systems is typically around 50-60%.[6]
Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the successful synthesis, structure, and properties of the MOF.
Logical Flow of MOF Characterization
Caption: Recommended workflow for comprehensive MOF characterization.
-
Powder X-ray Diffraction (PXRD): This is the first and most crucial step to verify the crystallinity and phase purity of the bulk material. The experimental pattern should be compared to a simulated pattern if a single-crystal structure is obtained.
-
Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals are formed, SCXRD provides the definitive atomic-level structure of the MOF, including bond lengths, bond angles, and the coordination environment of the metal center.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to quantify the amount of solvent present within the pores. A typical TGA curve will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau, and finally a sharp weight loss at the decomposition temperature of the framework.
-
¹H NMR Spectroscopy: To confirm that the organic ligands (bpep and the carboxylate) have been incorporated into the framework without degradation, a sample of the MOF can be dissolved in an acidic solution (e.g., D₂SO₄/DMSO-d₆) and analyzed by ¹H NMR.
-
Gas Adsorption (BET Analysis): Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area (using the Brunauer-Emmett-Teller model) and pore size distribution of the activated MOF. This is a critical measurement for applications in storage and delivery.
Application in Drug Development: A Targeted Delivery System
MOFs synthesized with the bpep ligand are particularly promising for drug delivery applications due to their potential for high drug loading capacity and biocompatibility.[1][3] The piperazine moiety, being common in many pharmaceuticals, may enhance interactions with biological systems.
Protocol for Drug Loading (Ibuprofen as a Model Drug)
-
Activation: Activate the synthesized MOF by heating under vacuum at 100-120°C for 12 hours to remove all guest solvent molecules from the pores. Confirm activation with TGA.
-
Drug Solution: Prepare a concentrated solution of Ibuprofen (e.g., 10 mg/mL) in a suitable solvent like ethanol.
-
Loading: Immerse a known quantity of the activated MOF (e.g., 50 mg) in the Ibuprofen solution (e.g., 5 mL).
-
Incubation: Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.
-
Isolation: Centrifuge the mixture to collect the drug-loaded MOF.
-
Washing: Wash the collected solid with fresh ethanol to remove any surface-adsorbed drug molecules.
-
Drying: Dry the drug-loaded MOF under vacuum at a low temperature (e.g., 40°C).
-
Quantification: Determine the amount of loaded drug by dissolving a known weight of the drug-loaded MOF in an acidic solution and analyzing the drug concentration using UV-Vis spectroscopy or HPLC.
The release of the encapsulated drug can then be studied in simulated body fluids (e.g., phosphate-buffered saline at pH 7.4) to evaluate the release kinetics.
Conclusion
The 1,4-bis(2-(4-pyridyl)ethyl)piperazine ligand is a highly promising building block for the design of functional MOFs. Its inherent flexibility and the presence of the biocompatible piperazine unit make it particularly suitable for applications in drug delivery and biomedicine. The solvothermal protocol detailed in this note, based on established chemistry of similar ligands, provides a solid foundation for researchers to synthesize and explore this exciting new class of materials. Careful optimization of the reaction conditions and thorough characterization are key to unlocking the full potential of bpep-based MOFs.
References
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
Gaskin, G. J., & LaDuca, R. L. (2023). Poly[[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine][μ-4-(2-carboxylatoethyl)benzoato]copper(II)] monohydrate], a coordination polymer with twofold interpenetrated cds topology networks. Acta Crystallographica Section E: Crystallographic Communications, 79(10). [Link]
-
Farnum, G. A., et al. (2011). Zinc and cadmium flexible-arm ortho-dicarboxylate bis(pyridyl)piperazine coordination polymers with rare two- and three-dimensional topologies. Inorganica Chimica Acta, 375(1), 213-221. [Link]
-
Al-Ghamdi, A. A., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Polymers, 14(8), 1629. [Link]
-
Zhang, M., et al. (2017). A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry A, 5(1), 133-137. [Link]
-
Li, Y., Peng, G., & Yu, Y. (2022). Applications of Metal Organic Frameworks in Drug Delivery and Therapy. Proceedings of the 2022 7th International Conference on Financial Innovation and Economic Development (ICFIED 2022). [Link]
-
Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology, 58, 124-131. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). IntechOpen. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Bis(2-(2-pyridinyl)ethyl)piperazine | C18H24N4 | CID 97230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)] - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Growing Single Crystals of Piperazine-Pyridyl Complexes
Application Note: AN-CG-042
Executive Summary
This guide details the methodology for cultivating single crystals of piperazine-pyridyl complexes suitable for Single Crystal X-Ray Diffraction (SCXRD). Piperazine (PPZ) acts as a versatile supramolecular synthon, capable of functioning as a hydrogen bond donor/acceptor in co-crystals or a proton acceptor in salt formation. The primary challenge in this system is the solubility mismatch between the highly polar piperazine moiety and potentially lipophilic pyridyl ligands. This protocol overcomes this via a "Solubility Pairing" strategy and controlled supersaturation kinetics.
Scientific Foundation: The Supramolecular Logic
To grow high-quality crystals, one must understand the driving forces of assembly. Piperazine-pyridyl complexes generally assemble via two mechanisms:
-
Neutral Co-crystals: Driven by
hydrogen bonding. -
Ionic Salts: Driven by proton transfer (
) resulting in .
The
-
If
: Co-crystal is likely. -
If
: Salt formation is expected. -
If
: The "Salt-Co-crystal Continuum" exists; prediction is difficult, and solvent polarity will dictate the outcome.
Pre-Formulation: The Solubility Matrix (Mandatory)
Do not skip this step. Most crystallization failures stem from poor solvent choice, not poor technique.
Procedure:
-
Weigh 5 mg of Piperazine and 5 mg of the Pyridyl component into separate vials.
-
Test solubility in the solvents listed below (add solvent dropwise until dissolved or 1 mL is reached).
-
Record results as: S (Soluble), SS (Slightly Soluble), I (Insoluble).
Table 1: Solubility Compatibility Matrix
| Solvent | Polarity Index | Piperazine (Typical) | Pyridyl Ligands (Typical) | Compatibility |
| Water | 9.0 | S | SS / I | Poor (Phase separation risk) |
| Methanol | 5.1 | S | S | High (Ideal for Evaporation) |
| Ethanol | 5.2 | S | SS | Medium (Good for thermal gradient) |
| Acetonitrile | 5.8 | SS | S | Medium (Good anti-solvent) |
| DMF/DMSO | 6.4/7.2 | S | S | High (Ideal for Diffusion) |
| Diethyl Ether | 2.8 | I | S | Anti-Solvent Only |
Experimental Workflows
Diagram 1: Method Selection Decision Tree
This logic gate ensures you select the correct thermodynamic or kinetic approach based on your solubility data.
Caption: Decision tree for selecting the optimal crystallization method based on solubility profiles.
Protocol A: Slow Evaporation (SE)
Best for: Systems with matched solubility in volatile solvents (MeOH, EtOH).
Materials:
-
20 mL Scintillation vials (glass).
-
0.22
m PTFE syringe filters. -
Parafilm.
-
Needle (25G).
Step-by-Step:
-
Stoichiometry: Prepare a 1:1 or 1:2 (Piperazine:Pyridyl) molar ratio based on the number of H-bond donors/acceptors.
-
Dissolution: Dissolve both components in the minimum amount of solvent (e.g., Methanol) at room temperature.
-
Tip: If the solution is cloudy, sonicate for 30 seconds. If still cloudy, filter it. Nuclei control is critical.
-
-
Filtration: Pass the solution through a 0.22
m filter into a clean vial. Dust particles induce rapid precipitation (amorphous) rather than crystal growth. -
Vessel Prep: Cover the vial with Parafilm.
-
Rate Control: Pierce 3-5 small holes in the Parafilm using the 25G needle.
-
Incubation: Place in a vibration-free, dark environment at constant temperature (20°C).
-
Harvest: Check after 3-7 days.
Protocol B: Vapor Diffusion (VD)
Best for: Systems where components are soluble in high-boiling solvents (DMSO, DMF) but insoluble in volatile organics.
Concept: A "bad" solvent (precipitant) diffuses into a "good" solvent, slowly raising the chemical potential of the solute until nucleation occurs.
Materials:
-
Inner vial (4 mL).
-
Outer jar (20 mL) with screw cap.
-
Solvents: DMF (Good), Diethyl Ether (Bad).
Step-by-Step:
-
Inner Solution: Dissolve the complex (approx. 10-15 mg) in 0.5 - 1.0 mL of DMF or DMSO in the small 4 mL vial. Do not cap.
-
Outer Chamber: Fill the larger 20 mL jar with 3-5 mL of Diethyl Ether (or Pentane).
-
Note: The level of Ether must be below the rim of the inner vial.
-
-
Assembly: Carefully place the open inner vial inside the jar containing Ether.
-
Sealing: Tightly screw the cap onto the outer jar. Wrap with Parafilm to prevent Ether leakage.
-
Mechanism: Ether (high vapor pressure) vaporizes and diffuses into the DMF (low vapor pressure). This slowly reduces the solubility of the complex in the inner vial.[4]
-
Timeline: Crystals usually appear at the interface or on the walls within 2-14 days.
Diagram 2: Vapor Diffusion Setup
Caption: Schematic of the Vapor Diffusion chamber. The volatile anti-solvent diffuses into the non-volatile solution.
Characterization & Troubleshooting
The Self-Validating System: Before sending for SCXRD, perform these checks to ensure the protocol worked:
-
Birefringence Check: Place the solid under a polarized light microscope.
-
Pass: Sample "glows" or changes color when rotated (Anisotropic = Crystalline).
-
Fail: Sample remains dark (Isotropic = Amorphous/Glass).
-
-
Unit Cell Check: Select one crystal for a rapid unit cell determination (10 mins on diffractometer).
-
Pass: Defined unit cell dimensions with low standard deviations.
-
Fail: No diffraction spots or broad rings (polycrystalline).
-
Table 2: Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Oiling out (Liquid droplets) | Supersaturation too high / Temp too high | Switch to Vapor Diffusion; Lower temperature to 4°C. |
| Precipitation (Powder) | Evaporation too fast | Reduce Parafilm holes from 5 to 1; Use a less volatile solvent (e.g., Isopropanol). |
| No Crystals (Clear solution) | Undersaturated | Remove Parafilm completely; Add 1 drop of anti-solvent to induce nucleation. |
| Twinning (Clumped crystals) | Nucleation rate too fast | Dilute initial solution by 50%; Filter solution through 0.1 |
References
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327. Link
-
Sanphui, P., Bolla, G., & Nangia, A. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.[5] Crystal Growth & Design, 12(4), 2023–2036. Link
-
Elacqua, E., Bučar, D. K., & Henry, R. F. (2013).[6] Supramolecular complexes of sulfadiazine and pyridines: Reconfigurable exteriors and chameleon-like behavior of tautomers at the co-crystal-salt boundary.[6] Crystal Growth & Design, 13(2), 866-874. Link
-
Hulliger, J. (1994). Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition, 33(2), 143-162. Link
-
University of Florida. (2015). Crystal Growing Tips: Vapor Diffusion.[3][4][7][8][9][10] X-Ray Crystallography Center. Link
Sources
- 1. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. scite.ai [scite.ai]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.psu.edu [pure.psu.edu]
- 7. reddit.com [reddit.com]
- 8. crystal growth techniques - help with layering | VIPEr [ionicviper.org]
- 9. unifr.ch [unifr.ch]
- 10. researchgate.net [researchgate.net]
1,4-bis(2-(4-pyridyl)ethyl)piperazine as a linker in Zn(II) and Cd(II) polymers
The Versatile Linker: 1,4-bis(2-(4-pyridyl)ethyl)piperazine in the Assembly of Luminescent Zn(II) and Cd(II) Coordination Polymers
Introduction
Coordination polymers (CPs) and metal-organic frameworks (MOFs) have emerged as a pivotal class of materials in contemporary chemistry and materials science. Their modular nature, arising from the self-assembly of metal ions or clusters with organic linkers, allows for the rational design of structures with tailored properties.[1] This has led to a surge in their application in diverse fields such as gas storage and separation, catalysis, and chemical sensing.[2] Among the vast library of organic linkers, those incorporating flexible backbones and multiple coordination sites, such as N-donor pyridyl and piperazine moieties, are of particular interest for constructing topologically diverse and functional frameworks.
This application note focuses on the use of the flexible N-donor linker, 1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpep) , in the synthesis of novel Zn(II) and Cd(II) coordination polymers. The inherent flexibility of the ethyl-piperazine-ethyl chain, combined with the terminal pyridyl groups, allows for a variety of conformational geometries, leading to the formation of intriguing one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) polymeric structures. The choice of Zn(II) and Cd(II) as metal nodes is predicated on their d¹⁰ electronic configuration, which often results in coordination polymers with desirable photoluminescent properties, making them excellent candidates for sensing applications.[3]
While the direct synthesis and structural characterization of Zn(II) and Cd(II) polymers with the exact bpep linker are not extensively documented in the cited literature, this guide provides detailed protocols and insights based on analogous systems utilizing closely related linkers such as 1,4-bis(3-pyridylmethyl)piperazine and 1,4-bis(4-pyridylmethyl)piperazine.[4][5] These systems provide a robust predictive framework for the synthesis, characterization, and potential applications of bpep-based coordination polymers.
Part 1: Synthesis of the 1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpep) Linker
The synthesis of the bpep linker is a crucial first step. A plausible and common synthetic route involves the N-alkylation of piperazine with a suitable 4-pyridylethyl halide.
Protocol 1: Synthesis of 1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpep)
Materials:
-
Piperazine
-
4-(2-Chloroethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of piperazine (1.0 eq) in acetonitrile, add an excess of potassium carbonate (4.0 eq).
-
Slowly add a solution of 4-(2-chloroethyl)pyridine hydrochloride (2.2 eq) in acetonitrile to the piperazine mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with water to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the purified 1,4-bis(2-(4-pyridyl)ethyl)piperazine linker.
-
The final product can be further purified by column chromatography or recrystallization if necessary.
Causality behind Experimental Choices: The use of a base like potassium carbonate is essential to deprotonate the piperazine nitrogens, making them nucleophilic for the reaction with the alkyl halide. Acetonitrile is a suitable polar aprotic solvent for this type of substitution reaction. An excess of the alkylating agent can be used to ensure complete disubstitution of the piperazine.
Part 2: Synthesis of Zn(II) and Cd(II) Coordination Polymers
The synthesis of coordination polymers with the bpep linker is typically achieved through solvothermal or hydrothermal methods.[6] These methods involve heating the reactants in a sealed vessel, which allows for the crystallization of the product over a period of hours to days.
Protocol 2: Hydrothermal Synthesis of a [Zn(bpep)(anion)₂]n Coordination Polymer (A Representative Protocol)
Materials:
-
1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpep)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or another suitable zinc salt
-
An auxiliary ligand (e.g., a dicarboxylate like terephthalic acid), if desired
-
Deionized water
-
Ethanol
-
Teflon-lined stainless-steel autoclave (25 mL)
-
Programmable oven
Procedure:
-
In a typical synthesis, combine bpep (0.1 mmol), Zn(NO₃)₂·6H₂O (0.1 mmol), and if desired, an auxiliary dicarboxylate ligand (0.1 mmol) in a Teflon-lined autoclave.
-
Add 10 mL of a solvent mixture, such as water/ethanol (1:1 v/v).
-
Seal the autoclave and heat it in a programmable oven to 140-160 °C for 72 hours.[7]
-
After the heating period, slowly cool the autoclave to room temperature over 24-48 hours.
-
Colorless crystals of the Zn(II) coordination polymer should form.
-
Isolate the crystals by filtration, wash them with deionized water and ethanol, and dry them in air.
Protocol 3: Hydrothermal Synthesis of a [Cd(bpep)(anion)₂]n Coordination Polymer (A Representative Protocol)
Materials:
-
1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpep)
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) or another suitable cadmium salt
-
An auxiliary ligand (e.g., a dicarboxylate like biphenyl-3,4',5-tricarboxylate)[4]
-
Deionized water
-
Ethanol
-
Teflon-lined stainless-steel autoclave (25 mL)
-
Programmable oven
Procedure:
-
Combine bpep (0.1 mmol), Cd(NO₃)₂·4H₂O (0.1 mmol), and an auxiliary ligand (if used) in a Teflon-lined autoclave.
-
Add 10 mL of deionized water.
-
Seal the autoclave and heat it to 160-180 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with water and ethanol, and air-dry.
Causality behind Experimental Choices: The hydrothermal method provides the necessary energy to overcome the kinetic barriers for the formation of crystalline coordination polymers. The slow cooling process is crucial for obtaining high-quality single crystals suitable for X-ray diffraction studies. The choice of metal salt anion and the presence of auxiliary ligands can significantly influence the final structure and topology of the coordination polymer.[4]
Part 3: Characterization of Zn(II) and Cd(II)-bpep Polymers
A thorough characterization is essential to understand the structure and properties of the synthesized coordination polymers.
1. Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most definitive method for determining the three-dimensional structure of crystalline materials.[8] It provides precise information on bond lengths, bond angles, coordination geometry of the metal centers, and the overall topology of the polymeric network.[9]
Workflow for SC-XRD Analysis:
2. Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the phase purity of the bulk crystalline sample by comparing the experimental PXRD pattern with the one simulated from the single-crystal X-ray data.[10]
3. Thermogravimetric Analysis (TGA)
TGA is employed to assess the thermal stability of the coordination polymers and to determine the presence of solvent molecules within the crystal lattice.[11] The analysis involves heating the sample at a constant rate and monitoring its weight loss as a function of temperature. For analogous Zn(II) and Cd(II) coordination polymers, the framework is often stable up to 250-400 °C after the initial loss of solvent molecules.[4]
4. Photoluminescence Spectroscopy
Given the d¹⁰ configuration of Zn(II) and Cd(II), their coordination polymers are expected to exhibit photoluminescence.[3] The emission properties are typically studied in the solid state at room temperature. The emission spectra of the polymers are compared to that of the free bpep linker to determine if the luminescence originates from the ligand (intraligand transition) or from a metal-to-ligand charge transfer (MLCT) process. For instance, free pyridyl-containing ligands often show an emission in the blue region of the spectrum, which may be red- or blue-shifted upon coordination to the metal center.[7]
Part 4: Potential Applications
The unique structural features and photoluminescent properties of Zn(II) and Cd(II)-bpep coordination polymers make them promising candidates for various applications.
Luminescent Sensing
Luminescent coordination polymers are extensively studied for their potential as chemical sensors for the detection of small molecules, metal ions, and anions.[1][2] The luminescence of the framework can be quenched or enhanced upon interaction with specific analytes. For example, the electron-rich pyridyl and piperazine moieties in the bpep linker could potentially interact with electron-deficient nitroaromatic compounds, leading to luminescence quenching, a phenomenon often utilized for the detection of explosives.[12] Similarly, the framework could be designed to selectively detect certain metal ions in solution.[12]
Workflow for Luminescence-Based Sensing:
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two new Cd(II)/Zn(II) coordination polymers: luminescence properties and synergistic treatment activity with ultrasound therapy on uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Construction of three novel Co/Zn/Cd(II) coordination polymers based on the same ligands: Different spatial structures, electrocatalysis and photoluminescence properties - Arabian Journal of Chemistry [arabjchem.org]
- 8. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. znaturforsch.com [znaturforsch.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Catalytic activity of coordination polymers containing piperazine ligands
Application Note: Catalytic Activity of Coordination Polymers Containing Piperazine Ligands
Executive Summary
This guide details the synthesis, characterization, and catalytic application of coordination polymers (CPs) incorporating piperazine ligands. Piperazine (
This protocol focuses on two distinct catalytic modalities:
-
Oxidation Catalysis: Using Molybdenum(VI)-piperazine CPs for the selective epoxidation of alkenes.[1]
-
Base Catalysis: Utilizing the uncoordinated nitrogen sites of piperazine-functionalized CPs for Knoevenagel condensation reactions.
Strategic Rationale: Why Piperazine Ligands?
-
Conformational Switching: Piperazine can adopt a chair or boat conformation, allowing it to bridge metal centers at variable distances (
to ), creating flexible porous networks. -
Dual Functionality: In many CPs, one nitrogen coordinates to the metal center to build the framework, while the second nitrogen (or functional groups attached to it) remains free to act as a basic catalytic site.
-
Hydrophilicity/Modularity: Piperazine derivatives improve the wettability of the catalyst in polar substrates, enhancing mass transfer in aqueous or biphasic catalytic systems.
Protocol A: Synthesis of Piperazine-Bridged Mo(VI) Catalyst
Target Complex: [piperazinCH2{MoO2(Salen)}]n Application: Selective Epoxidation of Alkenes (e.g., Cyclooctene, Styrene).[1]
Reagents & Equipment[2][3]
-
Precursors: Salicylaldehyde, Piperazine, Formaldehyde,
(Molybdenyl acetylacetonate). -
Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethanol.
-
Oxidant: tert-Butyl Hydroperoxide (TBHP, 5.5 M in decane).
-
Equipment: Reflux condenser, Schlenk line (optional for moisture sensitivity), GC-FID for analysis.
Step-by-Step Synthesis
Step 1: Ligand Synthesis (Mannich Condensation)
-
Dissolve Piperazine (10 mmol) in ethanol (20 mL).
-
Add Formaldehyde (37% solution, 20 mmol) dropwise at
. Stir for 30 mins. -
Add Salicylaldehyde (20 mmol) to the mixture.
-
Reflux at
for 4 hours. -
Cool to room temperature. A yellow precipitate (the Schiff base ligand) will form.
-
Filter, wash with cold ethanol, and dry under vacuum.
Step 2: Coordination Polymer Assembly
-
Dissolve the synthesized Ligand (1 mmol) in DCM (10 mL).
-
Dissolve
(1 mmol) in Methanol (10 mL). -
Add the Mo solution to the ligand solution slowly under stirring.
-
Reflux the mixture for 12 hours. The color typically deepens (orange/red).
-
Filter the resulting solid polymer.
-
Purification: Wash extensively with DCM and Methanol to remove unreacted precursors.
-
Activation: Dry at
in a vacuum oven for 6 hours.
Structural Visualization (Synthesis Workflow)
Caption: Synthetic pathway for the assembly of the Mo(VI)-piperazine coordination polymer.
Protocol B: Catalytic Epoxidation Procedure
Reaction Setup
-
Charge: In a 25 mL round-bottom flask, add:
-
Substrate: Cyclooctene (1 mmol, 0.11 g).
-
Catalyst: Mo-Piperazine CP (0.01 g, approx 1 mol% Mo loading).
-
Solvent: Chloroform (
, 5 mL).
-
-
Initiation: Add TBHP (2 mmol, 2 equiv.) dropwise.
-
Reaction: Reflux at
under magnetic stirring (600 rpm). -
Monitoring: Withdraw aliquots (50
) at t=0, 1h, 3h, 6h. Dilute with ethyl acetate and analyze via GC-FID.
Performance Metrics (Typical Data)
| Substrate | Oxidant | Time (h) | Conversion (%) | Selectivity (%) | TOF ( |
| Cyclooctene | TBHP | 4 | >95 | >99 | ~250 |
| Styrene | TBHP | 6 | 85 | 78 | ~140 |
| Cyclohexene | TBHP | 5 | 90 | 92 | ~180 |
Mechanism of Action
The catalytic cycle proceeds via a Sharpless-type mechanism :
-
Activation: The Mo(VI) center reacts with TBHP to form an active Mo-peroxo species .
-
Transfer: The electrophilic oxygen is transferred to the alkene double bond.
-
Regeneration: The tert-butoxy byproduct is released, and the Mo center is ready for the next cycle. Note: The piperazine backbone prevents dimerization of Mo centers, maintaining high surface area.
Protocol C: Knoevenagel Condensation (Base Catalysis)
Catalyst: Copper(II) or Zinc(II) CP with pendant piperazine groups (e.g., constructed from 1,4-bis(pyridin-4-ylmethyl)piperazine).
Reaction: Benzaldehyde + Malononitrile
Procedure
-
Mix: Combine Benzaldehyde (1.0 mmol) and Malononitrile (1.2 mmol) in Ethanol (3 mL).
-
Catalyst: Add Piperazine-CP (20 mg).
-
Conditions: Stir at Room Temperature (RT) for 30-60 minutes.
-
Workup: Centrifuge to remove the solid catalyst.
-
Crystallization: Evaporate solvent to obtain the solid product. Recrystallize from ethanol if necessary.
Mechanistic Pathway (Base Activation)
Caption: Base-catalyzed Knoevenagel condensation cycle facilitated by free nitrogen sites on the piperazine ligand.
Recycling & Stability
-
Protocol: After the reaction, recover the catalyst by filtration or centrifugation (3000 rpm, 5 min). Wash with Methanol (2x) and DCM (1x). Dry at
. -
Stability Profile:
-
Mo-CP: Stable up to 5 cycles with <5% loss in conversion. Molybdenum leaching is typically highest in the 1st run (removal of loosely bound species) and stabilizes (<1 ppm) in subsequent runs.
-
Zn/Cu-CP: Highly stable in organic solvents; avoid acidic media (pH < 4) which may protonate the piperazine nitrogen and deactivate the base catalytic sites.
-
References
-
Bagherzadeh, M., et al. (2013). Synthesis, characterization, and catalysis of recyclable new piperazine-bridged Mo(VI) polymers [MoO2(Salen)(piperazine)]n in highly selective oxygenation of alkenes and sulfides. Journal of Coordination Chemistry.
-
Li-Hua, W., et al. (2017). Synthesis, Structural Characterization and Catalytic Activity of A Cu(II) Coordination Polymer Constructed from 1,4-Phenylenediacetic Acid and 2,2'-Bipyridine. Bulletin of Chemical Reaction Engineering & Catalysis.
-
Ganesan, S. V., & Natarajan, S. (2004). Synthesis and Structures of New Pyromellitate Coordination Polymers with Piperazine as a Ligand. Inorganic Chemistry.
-
Boley, A. J., et al. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. NIH/PubMed.
-
Taylor & Francis Group. Coordination Chemistry of Molybdenum(VI) with Piperazine Ligands.
Sources
Post-synthetic modification of 1,4-bis(2-(4-pyridyl)ethyl)piperazine frameworks
Application Note: Post-Synthetic Modification of 1,4-bis(2-(4-pyridyl)ethyl)piperazine Frameworks
Executive Summary
This guide details the protocols for the Post-Synthetic Modification (PSM) of Metal-Organic Frameworks (MOFs) constructed from the semi-rigid linker 1,4-bis(2-(4-pyridyl)ethyl)piperazine (hereafter referred to as bpp-ethyl ).
While the bpp-ethyl ligand is frequently used to construct pillared-layer frameworks (often with dicarboxylates and Zn/Cu/Co nodes), its uncoordinated piperazine nitrogen atoms present a latent opportunity for chemical functionalization. This guide focuses on N-quaternization (alkylation) , a transformation that converts the neutral, hydrophobic pore environment into a charged, hydrophilic, anion-exchangeable scaffold without collapsing the crystalline lattice.
Key Applications:
-
Ion Exchange Chromatography: Creation of cationic stationary phases.
-
Drug Delivery: Tuning pore hydrophilicity for encapsulation of polar therapeutics.
-
Gas Separation: Enhancing CO₂ selectivity via dipole-quadrupole interactions.
The Substrate: Chemical Logic
The bpp-ethyl ligand (
-
Pyridyl Nitrogens: Located at the termini. These coordinate to the metal nodes (Lewis bases) to form the structural pillars. They are chemically "locked" in the framework.
-
Piperazine Nitrogens: Located in the central ring. In most bpp-ethyl frameworks, these are sterically accessible and chemically uncoordinated (tertiary amines). They act as nucleophilic handles for PSM.
Target Transformation:
The primary protocol described here is the nucleophilic substitution (
Workflow Visualization
The following diagram illustrates the critical decision pathways and experimental workflow for the PSM of bpp-ethyl frameworks.
Figure 1: Operational workflow for the post-synthetic modification of bpp-ethyl frameworks, highlighting the two primary chemical routes.
Detailed Protocols
Pre-requisite: Activation
Critical Control Point: The parent MOF must be free of high-boiling solvents (DMF/DEF) and coordinated water molecules that might interfere with the reagent diffusion or compete for alkylation.
-
Exchange synthesis solvent with Chloroform (
) or Dichloromethane (DCM) over 3 days, refreshing solvent every 12 hours. -
Activate under vacuum at 80°C–100°C for 12 hours. Note: Ensure the framework does not collapse upon desolvation (verify with PXRD).
Protocol A: N-Methylation (Cationization)
This protocol installs a methyl group on the piperazine nitrogens, creating a dicationic linker (
Reagents:
-
Activated MOF (approx. 100 mg)[1]
-
Iodomethane (Methyl Iodide, MeI) - Caution: Neurotoxin/Carcinogen
-
Solvent: Acetonitrile (
) or Chloroform ( )
Procedure:
-
Suspension: In a scintillation vial, suspend 100 mg of activated MOF crystals in 10 mL of dry Acetonitrile.
-
Addition: Add excess Iodomethane (0.5 mL, ~8 mmol). The large excess drives the reaction and compensates for diffusion limitations.
-
Incubation: Seal the vial tightly. Allow to stand at Room Temperature for 48–72 hours.
-
Why Ambient Temp? Heating increases reaction rate but risks degrading the parent framework or causing rapid surface reaction that blocks the pores (core-shell effect).
-
-
Washing: Decant the supernatant. Wash crystals with fresh Acetonitrile (
mL) over 24 hours to remove unreacted MeI. -
Drying: Air dry or mild vacuum dry at room temperature.
Protocol B: Sultone Ring Opening (Zwitterionization)
This protocol reacts the piperazine with 1,3-propanesultone to create a sulfonate-functionalized zwitterion, useful for proton conductivity.
Reagents:
-
Activated MOF (100 mg)[1]
-
1,3-Propanesultone
-
Solvent: Acetonitrile or Nitromethane
Procedure:
-
Suspension: Suspend 100 mg MOF in 10 mL Acetonitrile.
-
Addition: Add 200 mg of 1,3-Propanesultone.
-
Reaction: Heat at 50°C for 48 hours. Note: Sultone ring opening often requires mild thermal activation compared to aggressive alkyl halides.
-
Washing: Wash with warm Acetonitrile (
mL).
Characterization & Validation
To ensure scientific integrity, the success of the PSM must be validated quantitatively. PXRD alone is insufficient as it only proves crystallinity retention, not chemical conversion.
A. Digestion 1H NMR (The Gold Standard)
This method destroys the framework to analyze the linker ratio.
Protocol:
-
Take ~5 mg of the modified MOF crystals.
-
Digest in 600
L of DMSO- + 20 L DCl (Deuterium Chloride). The acid breaks the metal-pyridyl bonds. -
Analyze the spectra.
Interpretation Table:
| Signal Region | Parent (Unmodified) | Modified (N-Methylated) | Interpretation |
| Pyridyl Protons | ~8.5 ppm (d) | ~8.6-8.8 ppm (d) | Slight shift due to charge on backbone. |
| Piperazine Protons | ~2.5 ppm (s) | Shift to ~3.5 - 4.0 ppm | Diagnostic: The protons adjacent to the |
| Methyl Group | Absent | Singlet at ~3.1 ppm | Confirms presence of |
| Conversion % | - | Integration Ratio | Compare Methyl integral to Pyridyl integral to calculate % conversion. |
B. Powder X-Ray Diffraction (PXRD)
-
Purpose: Confirm bulk phase purity and structural integrity.
-
Expectation: The low-angle peaks (representing the d-spacing of the pillars) should remain at similar
values. Significant peak broadening or loss of intensity indicates framework collapse.
C. Thermal Gravimetric Analysis (TGA)
-
Purpose: Determine thermal stability and solvent content.
-
Expectation: Modified MOFs often show an earlier weight loss step (200°C–250°C) corresponding to the decomposition of the organic pendant groups (methyl/propylsulfonate) before the total framework collapse.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Steric hindrance or pore blockage. | Switch to a smaller solvent (Methanol) if MOF is stable; Increase reaction time to 5 days. |
| Loss of Crystallinity | Acid generation during reaction (HI formation). | Add a non-nucleophilic base (e.g., 2,6-lutidine) as an acid scavenger, though this is rare for simple alkylation. |
| Surface-Only Reaction | Reaction rate >> Diffusion rate. | Lower the reaction temperature (e.g., 4°C) to allow reagent to diffuse deep into crystals before reacting. |
References
-
Framework Synthesis & Topology
-
Jia, J., & LaDuca, R. L. (2023). Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)].[2][3] IUCrData, 8(8), x230745.
- Context: Describes the synthesis and topology of copper-based frameworks using the closely related bpmp ligand, establishing the baseline for solvothermal synthesis of piperazine-pillared slabs.
-
-
General PSM Protocols (N-Alkylation)
-
Piperazine Functionalization in MOFs
-
Danny, I., et al. (2025). Tailoring Mg-MOF-74 for trace CO₂ capture by morphological tuning and piperazine functionalization. Chemical Engineering Journal, 523, 168257.[8]
- Context: Demonstrates the utility of piperazine moieties in MOFs for gas separation and the stability of the piperazine ring during post-synthetic processing.
-
-
Reversible PSM & Click Chemistry
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Node Modification of Metal‐Organic Frameworks for Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistryviews.org [chemistryviews.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Post–Synthetic Modification of MOF–808 for Mixed Matrix Membranes with High and Stable Ion Separation Capacity | MDPI [mdpi.com]
- 12. chem.gla.ac.uk [chem.gla.ac.uk]
Methods for incorporating flexible piperazine ligands into porous networks
Application Note: Strategic Integration of Flexible Piperazine Motifs into Porous Architectures
Strategic Overview: The Entropy Challenge
Piperazine (
Unlike rigid linkers (e.g., terephthalic acid) that lock metal nodes into predictable lattices, flexible piperazine ligands possess high conformational degrees of freedom. During crystallization, this entropy often drives the system toward:
-
Dense, non-porous phases (to maximize packing efficiency).
-
Amorphous precipitation (due to rapid, disordered kinetics).
To overcome this, we employ two distinct engineering strategies: Post-Synthetic Grafting (where piperazine acts as a functional guest) and Rigidified De Novo Assembly (where piperazine is chemically modified to act as a structural pillar).
Method A: Post-Synthetic Grafting onto Open Metal Sites
Best for: Gas separation (
This method utilizes a rigid parent MOF with Coordinatively Unsaturated Sites (CUS)—typically
Core Logic & Mechanism
The parent framework (e.g., Mg-MOF-74 or CPO-27-Mg ) acts as a rigid scaffold. The grafting process is a competition between the solvent and the incoming amine.
-
Critical Factor:[2][3] The solvent must be polar enough to solubilize piperazine but coordinate weakly enough to be displaced by the amine. Tetrahydrofuran (THF) or Anhydrous Methanol are preferred over DMF.
Experimental Protocol
Step 1: Synthesis of Parent Mg-MOF-74
-
Precursor Prep: Dissolve
(2,5-dihydroxyterephthalic acid) (0.34 g) and (1.4 g) in a 15:1:1 mixture of DMF:Ethanol:Water (total 170 mL). -
Solvothermal Reaction: Seal in a Teflon-lined autoclave. Heat at 125°C for 21 hours .[4]
-
Why? This specific temp/time profile favors the honeycomb topology over dense polymorphs.
-
-
Washing: Decant mother liquor. Wash crystals with DMF (
mL) followed by Methanol ( mL) over 2 days.
Step 2: Activation (Critical)
-
Procedure: Heat under dynamic vacuum (
Torr) at 250°C for 6 hours . -
Validation: Color change from yellow to deep yellow/orange indicates removal of coordinated water molecules, exposing
sites.
Step 3: Piperazine Grafting
-
Solution Prep: Prepare a 20 wt% solution of piperazine in anhydrous THF.
-
Impregnation: Suspend activated MOF powder (100 mg) in the piperazine solution (5 mL) under
atmosphere. -
Equilibration: Stir gently at room temperature for 12 hours.
-
Note: Do not reflux. Heat promotes double-anchoring (both N atoms binding), which blocks pores and reduces capacity.
-
-
Work-up: Filter and wash with fresh THF (
mL) to remove unbound surface amines. Dry at 60°C under vacuum.
Method B: De Novo Assembly via "Pillared" Mixed-Ligand Strategy
Best for: Creating large-pore frameworks for drug delivery or catalysis.
Directly reacting bare piperazine with metal salts often fails. Instead, we use Piperazine-1,4-dicarboxylic acid (functionalized piperazine) combined with a rigid 2D linker (e.g., terephthalate). The rigid linker forms sheets, while the flexible piperazine derivative acts as the vertical "pillar."
Core Logic & Mechanism
The "Pillared-Layer" approach decouples the growth directions. The rigid linker dictates the
Experimental Protocol
Step 1: Ligand Synthesis (In-situ generation)
-
Concept: Piperazine carbamates can be generated in situ, but using pre-synthesized Piperazine-1,4-dicarboxylic acid (
) is more reproducible.
Step 2: Solvothermal Assembly (Zn-Pillared MOF)
-
Dissolution: In a 20 mL vial, dissolve:
- (0.5 mmol)
-
Terephthalic acid (
) (0.5 mmol) - (0.25 mmol)
-
Solvent: DMF (10 mL)
-
Modulation: Add Acetic Acid (0.5 mL).
-
Why? The modulator competes with the carboxylates, slowing down nucleation. This is mandatory for flexible ligands to allow time for error correction during crystal growth.
-
-
Crystallization: Heat at 100°C for 48 hours .
-
Cooling: Cool to RT at a rate of 5°C/hour. Rapid cooling will trap the piperazine in a twisted, non-porous conformation.
Visualization of Workflows
The following diagram illustrates the decision logic and mechanistic pathways for both methods.
Figure 1: Decision matrix and process flow for grafting vs. structural incorporation of piperazine.
Data Summary & Quality Control
To validate successful incorporation, compare your results against these standard metrics.
| Metric | Method A (Grafted Mg-MOF-74) | Method B (Pillared Zn-MOF) | Validation Technique |
| Pore Volume | Decreases (~0.3 - 0.5 cm³/g) | High (~0.8 - 1.2 cm³/g) | |
| Surface Area (BET) | ~800 m²/g (drops from ~1500) | ~1200 m²/g | |
| Ligand Loading | 15 - 25 wt% | Stoichiometric (defined by crystal) | |
| Isosteric Heat ( | High (40-60 kJ/mol) | Moderate (20-30 kJ/mol) |
Protocol for NMR Digestion (Loading Quantification):
-
Take 10 mg of dried, functionalized MOF.
-
Add 600
L and 20 L (35%). -
Sonicate until clear solution is obtained.
-
Integrate the piperazine peak (
2.8-3.0 ppm) against the rigid linker aromatic protons.
References
-
McDonald, T. M., et al. (2015). Cooperative insertion of CO2 in diamine-appended metal-organic frameworks. Nature, 519, 303–308. [Link]
-
Caskey, S. R., et al. (2008). Dramatic Tuning of Carbon Dioxide Uptake via Metal Substitution in a Coordination Polymer with Cylindrical Pores. Journal of the American Chemical Society, 130(33), 10870–10871. [Link]
-
Zhang, M., et al. (2017). A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage.[5] Journal of Materials Chemistry A, 5, 271-275. [Link]
-
Das, S., et al. (2012). Post-Synthetic Modification of a Metal-Organic Framework with Piperazine for Enhanced CO2 Capture.[1] Inorganic Chemistry, 51(24), 13024-13026. [Link]
Sources
Troubleshooting & Optimization
Improving yield of 1,4-bis(2-(4-pyridyl)ethyl)piperazine ligand synthesis
Technical Support Center: Optimization of 1,4-bis(2-(4-pyridyl)ethyl)piperazine Synthesis
Topic: Improving yield and purity of 1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpp) ligand synthesis. Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Synthetic Challenge
The synthesis of 1,4-bis(2-(4-pyridyl)ethyl)piperazine (often abbreviated as bpp or bpyp ) is a critical step in developing flexible ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).
The standard route involves the double Aza-Michael addition of piperazine to 4-vinylpyridine. While theoretically simple, this reaction often suffers from three primary failure modes:
-
Incomplete Substitution: Stalling at the mono-substituted intermediate.
-
Polymerization: 4-vinylpyridine homopolymerizing into poly(4-vinylpyridine) (P4VP) "tar."
-
Purification Loss: Difficulty separating the bis-product from the mono-product due to similar solubility profiles.
This guide provides a high-yield, optimized protocol and a troubleshooting matrix to resolve these issues.
The Optimized Protocol (Method A: Acid-Catalyzed Aqueous Reflux)
This method utilizes acid catalysis to activate the vinylpyridine Michael acceptor, significantly increasing the reaction rate and conversion compared to thermal-only methods.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Piperazine | Nucleophile | 1.0 | Use anhydrous if possible. |
| 4-Vinylpyridine | Michael Acceptor | 2.4 - 2.6 | Excess is critical to drive bis formation. |
| Acetic Acid (Glacial) | Catalyst | 0.5 - 1.0 | Activates vinyl group via protonation. |
| Water | Solvent | N/A | High thermal mass; green solvent. |
| Hydroquinone | Inhibitor | <1 mol% | Optional: Prevents polymerization on scale-up. |
Step-by-Step Workflow
-
Activation: Dissolve piperazine (10 mmol) in water (10 mL). Add Glacial Acetic Acid (5-10 mmol). Note: The solution will warm slightly.
-
Addition: Add 4-Vinylpyridine (25 mmol) dropwise. If scaling up (>10g), add Hydroquinone (trace) to the 4-VP prior to addition.
-
Reflux: Heat the mixture to reflux (~100°C) for 24–48 hours .
-
Checkpoint: Monitor via TLC (MeOH:DCM 1:9). The mono-substituted product appears first; the bis-product runs higher (less polar).
-
-
Workup (The "Oiling Out" Prevention):
-
Cool to room temperature.
-
Basify to pH >12 using NaOH (pellets or 5M solution). The product may precipitate as an off-white solid or oil.
-
Extract with Chloroform (
) or Dichloromethane (DCM) ( mL).
-
-
Purification:
-
Dry organic layer over
, filter, and evaporate. -
Recrystallization: Dissolve the crude solid in minimum boiling Ethanol . Allow to cool slowly. If no crystals form, add diethyl ether dropwise until turbid, then refrigerate.
-
Mechanistic Insight & Visualization
Understanding the mechanism is key to troubleshooting. The acid catalyst protonates the pyridine nitrogen, increasing the electrophilicity of the vinyl
Caption: Reaction pathway showing acid activation. Note that the second addition is kinetically slower, requiring excess electrophile and heat.
Troubleshooting Guide
Issue 1: Low Yield / Stuck at Mono-Substitution
Symptoms: TLC shows a persistent lower spot; NMR shows integration ratio of ethyl protons to piperazine protons is incorrect.
-
Root Cause: The secondary amine (mono-product) is less nucleophilic than the starting piperazine due to steric hindrance.
-
Correction:
-
Increase Equivalents: Push 4-VP to 3.0 equivalents .
-
Catalyst Boost: Add catalytic HCl (1-2 drops of conc. HCl) instead of Acetic Acid. The stronger acid ensures a higher population of the activated vinyl species.
-
Solvent Switch: Switch from water to Methanol or Ethanol and reflux. Higher solubility of the organic intermediate can improve kinetics.
-
Issue 2: Formation of Brown "Tar" (Polymerization)
Symptoms: Reaction mixture turns dark brown/black; viscous goo forms that is insoluble in acid/base.
-
Root Cause: 4-Vinylpyridine is prone to radical polymerization, especially at high heat and if the bottle is old (peroxides present).
-
Correction:
-
Inhibitor: Add Hydroquinone or BHT (10-20 mg) to the reaction flask.
-
Atmosphere: Run the reaction under Nitrogen (
) or Argon to exclude oxygen (which promotes radical formation). -
Fresh Reagents: Distill 4-vinylpyridine under vacuum before use if it appears yellow/orange.
-
Issue 3: Product "Oils Out" During Recrystallization
Symptoms: Upon cooling the ethanol solution, the product separates as a separate liquid phase rather than crystals.
-
Root Cause: The solution is too concentrated, or the temperature dropped too quickly (supersaturation).
-
Correction:
-
Re-heat: Dissolve the oil back into the solvent by heating.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall.
-
Co-Solvent: Add a small amount of Water to the hot Ethanol (if the product is the free base) or Diethyl Ether (if using a non-polar solvent).
-
Salt Method (The "Nuclear Option"): If the free base refuses to crystallize, dissolve the oil in Ethanol and bubble HCl gas (or add conc. HCl). The hydrochloride salt (
) almost always precipitates as a clean white solid.
-
Diagnostic Decision Tree
Use this logic flow to determine the next step in your experiment.
Caption: Decision matrix for reaction monitoring and purification.
Frequently Asked Questions (FAQ)
Q: Can I use 4-(2-chloroethyl)pyridine instead of 4-vinylpyridine? A: Technically yes, but it is not recommended . The alkyl halide route requires basic conditions where the free base of 4-(2-chloroethyl)pyridine is unstable and self-polymerizes rapidly. The Michael addition (vinylpyridine) route is more atom-economical and stable.
Q: My product is slightly yellow. Is it pure? A: Pure 1,4-bis(2-(4-pyridyl)ethyl)piperazine should be white or off-white. A yellow tint usually indicates trace oxidized pyridine species or residual polymer. A wash with cold diethyl ether often removes this color.
Q: What is the expected melting point? A: Literature values vary slightly based on crystal form, but the target range is typically 148–152°C for the bis-product. The mono-substituted impurity melts lower (~137-141°C).[1]
References
-
Mechanism of Aza-Michael Addition
- Title: The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
- Source: DR-NTU (Nanyang Technological University).
-
URL:[Link]
-
Synthesis of Pyridyl-Piperazine Ligands
- Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Source: MDPI Molecules.
-
URL:[Link]
-
Purification & Recrystallization Techniques
-
Polymerization Side Reactions
Sources
Technical Support Center: Purification of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-
Welcome to the technical support resource for the purification of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our approach is grounded in fundamental chemical principles to empower you to not only follow protocols but also to troubleshoot and optimize them effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge about Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- that is critical for developing a successful purification strategy.
Q1: What are the key physicochemical properties of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- that influence its purification?
A1: Understanding the molecule's properties is the first step. Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- (PubChem CID: 203515) has several features that dictate its behavior during purification[1]:
-
High Basicity: The presence of four nitrogen atoms—two in the piperazine ring and one in each of the two pyridine rings—makes the molecule significantly basic. The piperazine nitrogens typically have pKa values around 9.7 and 5.3[2]. This basicity can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing during chromatography.
-
Polarity: The nitrogen atoms also make the molecule quite polar, influencing its solubility in various organic solvents.
-
Symmetrical Structure: The molecule is symmetrical, which can facilitate crystallization under the right conditions.
-
Potential for Salt Formation: Its basic nature allows it to readily form salts with acids. This property can be exploited for purification via recrystallization of a salt form[3].
Q2: What are the most common impurities I should expect in my crude sample?
A2: Impurities are typically related to the synthetic route. For a molecule like Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-, which is often synthesized by the N-alkylation of piperazine with a 4-vinylpyridine derivative or a 2-(4-pyridyl)ethyl halide, common impurities may include:
-
Unreacted Starting Materials: Residual piperazine or the pyridylethylating agent.
-
Mono-substituted Piperazine: The product of incomplete alkylation, i.e., 1-(2-(4-pyridyl)ethyl)piperazine.
-
Over-alkylation Products: Quaternization of the pyridine nitrogen can occur if the alkylating agent is highly reactive.
-
Side-reaction Products: Impurities from side reactions, such as pyrazines or N-alkyl piperazines, can sometimes form during synthesis[2][3].
-
Degradation Products: Improper storage or high temperatures can lead to degradation[2].
Part 2: Troubleshooting and Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for the most common purification techniques applicable to this compound.
Workflow for Purification Method Selection
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following diagram outlines a general decision-making workflow.
Caption: General workflow for selecting a purification method.
Guide 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids that are already relatively pure (>90%).
Troubleshooting Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Product does not dissolve. | The chosen solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Gentle heating may be required. Common solvents for piperazine derivatives include alcohols (ethanol, isopropanol) and acetonitrile.[4] |
| Product oils out upon cooling. | The solution is supersaturated, or the melting point of the solute is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble. Allow for slower cooling. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is too soluble in the chosen solvent. | Reduce the volume of the solvent by evaporation. Cool the solution in an ice bath or even a freezer. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |
| Crystals are colored/impure. | Impurities are co-precipitating with the product. | The chosen solvent may not be optimal for discriminating between the product and impurities. Consider a second recrystallization from a different solvent system. A charcoal treatment can sometimes be used to remove colored impurities.[4] |
| Low recovery of product. | Too much solvent was used. The product has significant solubility even at low temperatures. | Minimize the amount of hot solvent used to just dissolve the compound. Ensure the solution is cooled thoroughly before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Protocol 1: Standard Recrystallization of the Free Base
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude material. Add a potential solvent (e.g., ethanol, acetonitrile, or ethyl acetate) dropwise at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Dissolution: Place the crude Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with stirring) until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities and is essential when dealing with complex mixtures or impurities that are structurally similar to the target compound.
Troubleshooting Column Chromatography
Sources
Technical Support Center: Precision Engineering of Piperazine-Based MOF Topologies
Introduction: The Piperazine Paradox
You are likely here because your piperazine-based Metal-Organic Framework (MOF) is exhibiting lower-than-expected porosity or confusing diffraction data. Piperazine (
This guide provides troubleshooting workflows to control this phenomenon, allowing you to select for high-porosity (non-interpenetrated) or high-stability (interpenetrated) phases.
Module 1: Thermodynamic vs. Kinetic Control
User Question: I am synthesizing a pillared-layer MOF using piperazine, but I keep getting a dense, interpenetrated phase. How do I isolate the open, porous phase?
The Mechanism
Interpenetration is generally the thermodynamically preferred state because it maximizes packing density and minimizes solvent-accessible void space (which is energetically costly if not filled by favorable guest interactions). To isolate the non-interpenetrated (open) phase, you must often target the kinetic product .
Troubleshooting Protocol
| Variable | Adjustment | Rationale |
| Temperature | Decrease ( | High temperatures provide the activation energy required to form complex, interpenetrated topologies. Lower temperatures favor rapid nucleation of the simpler, non-interpenetrated lattice. |
| Concentration | Dilute (0.5x - 0.1x) | High reagent concentration increases the nucleation density. If nuclei form too close to each other, they can grow into one another (catenation). Dilution favors isolated crystal growth. |
| Reaction Time | Shorten | Prolonged heating allows the system to reorganize from a metastable open phase to the stable interpenetrated phase (Ostwald ripening). |
Visualization: Synthesis Logic Flow
Caption: Decision tree for shifting equilibrium between kinetic (open) and thermodynamic (dense) phases.
Module 2: Ligand Design & Steric Blocking
User Question: Changing temperature didn't work. The framework still interpenetrates. Can I modify the ligand?
The Mechanism
If thermodynamic control fails, you must use steric design . Piperazine is a relatively slim molecule. By functionalizing the piperazine ring (e.g., 2-methylpiperazine) or the dicarboxylate linker it connects, you introduce "bumpers" that physically block the void space required for a second network to generate.
Key Insight: The conformation of piperazine (Chair vs. Boat) dictates the length of the pillar.
-
Chair: Longest extension (
7 Å N-N distance). Favors large voids High risk of interpenetration.[1] -
Boat/Twist-Boat: Shorter extension. Reduces void size
May prevent interpenetration but changes topology.
Experimental Strategy: The "Bumper" Approach
-
Select a Bulky Derivative: Replace Piperazine with 2,5-dimethylpiperazine or 1,4-bis(4-pyridylmethyl)piperazine (bpmp) .
-
Evaluate Linker Sterics: Use a dicarboxylate with side groups (e.g., 2-nitro-terephthalic acid instead of terephthalic acid).
-
Synthesis: Perform solvothermal synthesis. The bulky groups will act as "spatial protecting groups," making the formation of a second entangled net sterically impossible.
Data: Steric Impact on Topology
| Ligand System | Conformation | Resulting Topology | Interpenetration? |
| Unmodified Piperazine | Chair | pcu (Primitive Cubic) | Yes (2-fold or 3-fold) |
| Bulky Piperazine (e.g., bpmp) | Twist-Boat | sql (Square Lattice) | No (Sheet stacking) |
| Bulky Carboxylate | N/A | Distorted pcu | No (Steric blocked) |
Module 3: Solvent Templating
User Question: I need the unmodified piperazine framework for its specific chemical properties. How do I stop interpenetration without changing the ligand?
The Mechanism
Solvents are not just media; they are templates . If you synthesize the MOF in a solvent with a large molecular volume (or strong interaction with the metal cluster), the solvent molecules will occupy the voids during crystallization. This "filled" void cannot accommodate a second framework.
Troubleshooting Protocol: Solvent Exchange
Step 1: Calculate Void Size. Determine the theoretical pore size of the non-interpenetrated phase.
Step 2: Select Template Solvent. Choose a solvent with a kinetic diameter slightly smaller than the pore size but large enough to prevent the second net.
-
Common Choice:DEF (Diethylformamide) is bulkier than DMF or Ethanol.
-
Strategy: Use a mixture of DEF/EtOH. The bulky DEF fills the pores; EtOH aids solubility.
Step 3: Synthesis & Activation. Synthesize in the bulky solvent.
-
Critical Step: Do not remove the solvent aggressively (high heat/vacuum) immediately, or the framework might collapse. Perform solvent exchange with a volatile solvent (e.g., acetone) after crystal formation, then activate.
Visualization: Templating Mechanism
Caption: Bulky solvents act as temporary guests, blocking the space required for a second network to nucleate.
Module 4: Characterization Checklist
User Question: How do I definitively prove I have controlled the interpenetration?
Do not rely on PXRD alone, as peak positions often overlap between interpenetrated and non-interpenetrated phases (though intensities differ).
1. Density Check (Single Crystal XRD):
-
Protocol: Solve the structure.
-
Indicator: A non-interpenetrated phase will have a calculated density (
) significantly lower (often 50% lower) than the interpenetrated phase.
2. Gas Sorption (BET Surface Area):
-
Protocol: Perform
isotherm at 77 K. -
Indicator:
-
Interpenetrated: Type I isotherm with low uptake.
-
Non-Interpenetrated: Type I isotherm with high uptake and potentially a step (gate-opening) if the framework is flexible.
-
3. TGA (Thermogravimetric Analysis):
-
Indicator: The non-interpenetrated phase will show a much larger weight loss percentage for the solvent (guest) molecules before framework decomposition, as the void volume is larger.
References
-
Temperature and Concentration Control
- Ma, S., et al. "Temperature and concentration control over interpenetration in a metal-organic material." Journal of the American Chemical Society, 2009.
-
Piperazine Conformation & Sterics
-
Solvent & Ligand Effects on Interpenetration
- Zhang, J., & Chen, X. "Optimized Synthesis of Piperazine-Based MOFs." Crystal Growth & Design, 2008.
- Jiang, H. L., et al. "Interpenetration control in metal–organic frameworks for functional applications.
-
JPMOF Series Context (General Interpenetration Control)
-
Zhang, J.-P., et al. "Controlling Interpenetration in Metal-Organic Frameworks."[4] Chemical Reviews, 2012. (Authoritative review on the mechanisms cited).
-
Sources
- 1. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 2. A series of entangled MOFs constructed from flexible dipyridyl piperazine and rigid dicarboxylate: interpenetration, self-penetration, and polycatenation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of the Degree of Interpenetration in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing solvent systems for 1,4-bis(2-(4-pyridyl)ethyl)piperazine crystallization
[1][2]
Topic: Optimization of Solvent Systems & Purification Protocols Molecule ID: 1,4-bis(2-(4-pyridyl)ethyl)piperazine (Commonly abbreviated as bpmp or bpp ) CAS: 14549-75-8 (generic for pyridyl ethyl piperazines; verify specific isomer) Application: Ditopic ligand for Metal-Organic Frameworks (MOFs), Coordination Polymers (CPs), and pharmaceutical intermediates.[1][2]
Introduction: The Challenge of Flexible Linkers
Welcome to the technical guide for bpmp . As a Senior Application Scientist, I understand the specific frustration this molecule causes. Unlike rigid aromatic linkers (like 4,4'-bipyridine), bpmp possesses a flexible ethyl-piperazine backbone.[1][2] This conformational freedom (chair/boat piperazine + anti/gauche ethyl linkers) makes it prone to "oiling out" rather than crystallizing, particularly when impurities are present.[1]
This guide provides a self-validating system to transition your material from a crude oil/amorphous solid to high-purity crystalline material suitable for X-ray diffraction or MOF synthesis.[1][2]
Module 1: Solvent System Matrix
The solubility profile of bpmp is dominated by its two basic pyridyl groups and the central piperazine.[1][2] It is moderately polar and capable of hydrogen bonding.[2]
Solubility Data Table
| Solvent Class | Specific Solvents | Solubility Behavior | Application |
| Primary Solvents | Methanol, Ethanol | High (especially hot).[1][2] | Recrystallization. Best for thermal gradient methods.[1][2] |
| Good Solvents | Chloroform (CHCl₃), DCM | Very High.[1][2] | Extraction/Workup. Too soluble for crystallization alone.[1][2] |
| Reaction Media | Water (Acidic) | High (Protonation of N).[1][2] | pH-Swing Purification. Soluble at pH < 4.[1][2] |
| Antisolvents | Diethyl Ether, Hexane | Insoluble.[1][2] | Precipitation. Induces oiling out if added too fast.[1][2] |
| Co-Solvents | Acetone, Acetonitrile | Moderate.[1][2] | Crystal Growth. Good balance for evaporation methods.[1][2] |
| Problematic | Water (Neutral/Basic) | Low/Insoluble.[1][2] | Forms hydrates; often precipitates as amorphous powder.[1][2] |
Module 2: The "Golden Path" Purification Protocol
Do not attempt to grow single crystals from crude reaction mixtures.[2] You must purify the ligand first.[2] The synthesis (Michael addition of piperazine to 4-vinylpyridine) often leaves monosubstituted byproducts and oligomers that inhibit crystallization.[1][2]
Workflow Diagram: From Crude to Crystal
Caption: Logical workflow for the purification of bpmp, addressing the common "oiling out" failure mode.
Detailed Protocol Steps
-
Trituration (Crucial Pre-step):
-
Recrystallization (Ethanol/Water System):
-
Dissolve the solid in boiling Ethanol (approx. 10-15 mL per gram).
-
Self-Validating Step: If the solution is dark brown/black, add activated charcoal, boil for 5 mins, and filter hot through Celite. The filtrate should be pale yellow.[2]
-
If crystals do not form upon cooling, add warm water dropwise to the hot ethanol solution until a slight turbidity persists, then add one drop of ethanol to clear it.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
pH-Swing (Alternative for Stubborn Impurities):
Module 3: Troubleshooting Wizard
Issue 1: "My product comes out as an oil, not crystals."
-
Cause: This is the "Lazarus Effect."[1][2] The flexible ethyl linkers prevent efficient packing, or the solution is too supersaturated.[1]
-
Solution:
-
Seeding: Save a tiny speck of solid from a previous batch (or scratch the glass side).[1][2] Add it when the solution is at room temperature.
-
Solvent Switch: Switch from Ethanol to Acetone/Hexane . Dissolve in minimum acetone, add hexane until cloudy, seal, and let stand.
-
Purity Check: Run an NMR. If you see vinyl peaks (5.0-6.0 ppm region), your ligand is impure.[1][2] Recrystallization will fail until you remove the starting material (see Trituration above).[1]
-
Issue 2: "The crystals are hydrates/solvates."[1][2]
-
Cause: The pyridyl nitrogens are excellent H-bond acceptors.[1][2] In water or alcohols, bpmp almost always crystallizes as bpmp[1] · xH₂O.
-
Solution:
Issue 3: "The crystals are too small for Single Crystal XRD."
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use this ligand directly for MOF synthesis without recrystallization? A: No. Commercial or crude bpmp often contains monopyridyl byproducts.[1][2] These act as "chain terminators" in coordination polymers, preventing the formation of 3D networks and yielding amorphous powders instead.[1] Always recrystallize.[2]
Q: Why does my product turn yellow/brown over time? A: Piperazine derivatives are prone to N-oxidation and photo-oxidation.[1][2] Store the purified white crystals in the dark, preferably under Nitrogen or Argon.[1]
Q: What is the expected Melting Point? A: Pure bpmp typically melts in the range of 130–140°C (depending on the polymorph/solvate).[2] If your solid melts <100°C, it is likely wet with solvent or contains significant impurities.[1]
Q: Is the molecule stable in water? A: Yes, it is hydrolytically stable.[1][2] However, in acidic water (pH < 4), it protonates and becomes highly soluble. In basic water (hydrothermal MOF synthesis conditions), it is stable up to ~160°C.[1]
References
-
Synthesis & Properties: Process for preparing 1,4-disubstituted piperazines.[1][2][3][4] (Reaction of aziridines/vinylpyridines).[1][2] US Patent 3697524A.[2] Link
-
Coordination Polymer Context: Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]...] (Describes hydrothermal stability and crystallization of bpmp complexes). IUCrData, 2023.[1][2] Link[1]
-
General Piperazine Solubility: Piperazine - Solubility and Physical Properties.[1][2] Solubility of Things.[1][2][3][5] Link[1]
-
Purification Methodologies: Purification of piperazine derivatives.[1][2] (Acid/Base extraction techniques).[1][2] US Patent 2919275A.[1][2] Link
Sources
- 1. PubChemLite - Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- (C18H24N4) [pubchemlite.lcsb.uni.lu]
- 2. 1,4-Bis(2-(2-pyridinyl)ethyl)piperazine | C18H24N4 | CID 97230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 4. US3697524A - Process for preparing 1,4-disubstituted piperazines - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
Troubleshooting twinning in crystals of 1,4-bis(2-(4-pyridyl)ethyl)piperazine complexes
Topic: Troubleshooting Twinning in 1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpep) Crystals Ticket ID: CRYST-ENG-BPEP-001 Status: Open Support Level: Senior Application Scientist
Root Cause Analysis: The "Flexible Linker" Trap
Before troubleshooting, you must understand why your system is failing. The ligand 1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpep) (also frequently cited as bpmp ) is a crystallographer’s nightmare disguised as a versatile linker.
The Mechanism of Failure: Unlike rigid linkers (e.g., 4,4'-bipyridine), bpep possesses two distinct degrees of conformational freedom that drive twinning:
-
Piperazine Ring Flip: The central ring can adopt different chair/boat conformations.
-
Ethyl Spacer Torsion: The ethylene bridge (
) connecting the piperazine to the pyridine can rotate between anti (extended) and gauche (kinked) rotamers.
The Twinning Event: During rapid nucleation (common in hydrothermal synthesis), the crystal lattice often traps a statistical mixture of these conformers. If domain A crystallizes with the ethyl group in an anti conformation, and domain B nucleates on the same face but with a gauche defect, the lattice periodicity is broken, yet growth continues. This results in non-merohedral twinning (split spots) or pseudo-symmetry (disorder).
Diagnostic Workflow
Is your crystal twinned or just polycrystalline? Follow this logic gate.
Figure 1: Decision tree for diagnosing crystal quality before full data collection.
Troubleshooting Guide (FAQs)
Category A: The "Wet Lab" (Synthesis Optimization)
Q1: I am using hydrothermal synthesis (120°C) and getting opaque clusters. Why? A: Hydrothermal conditions often force rapid kinetic trapping. At 120°C, the bpep ligand vibrates rapidly between conformers. Upon cooling, if the rate is too fast (>5°C/hour), the lattice locks in "mistakes" (disordered ethyl groups).
-
Solution: Switch to Slow Diffusion (Layering) at room temperature. This allows the thermodynamically most stable conformer to organize slowly, minimizing stacking faults.
Q2: What solvent system works best for bpep layering? A: bpep is soluble in organic alcohols/chloroform, while metal salts prefer water. You need a "buffer zone" to slow mixing.
| Layer | Component | Recommended Solvent | Density Note |
| Bottom | Metal Salt (Zn, Cd, Co, Ni) | Water or Water/DMF (1:1) | High Density (sinks) |
| Middle | Buffer Layer | MeOH/H2O (1:1) or pure MeOH | Intermediate Density |
| Top | bpep Ligand | Methanol or Ethanol | Low Density (floats) |
Q3: My crystals are single but the R-factor is stuck at 15%. A: You likely have disorder masquerading as a bad solution. The ethyl chains in bpep are notorious for 50:50 positional disorder.
-
Action: In your refinement (SHELXL), look for elongated thermal ellipsoids on the ethyl carbons (
). Split these atoms into two parts (PART 1 / PART 2) and refine their occupancy.
Category B: The "Dry Lab" (Data Handling)
Q4: I see split spots on my diffraction frames. Can I save the dataset? A: Yes, this is Non-Merohedral Twinning . The lattices are rotated relative to each other.[1][2]
-
Protocol:
-
Use CELL_NOW (Bruker) or CrysAlisPro (Rigaku) to find two orientation matrices.
-
Integrate the data using both matrices. This generates an HKLF 5 file (instead of the standard HKLF 4).
-
Refine in SHELXL using the HKLF 5 command.[1][2][3][4] The software will refine a BASF (Batch Scale Factor) parameter, which tells you the ratio of the two domains (e.g., 0.40 means 40% is domain B).
-
Q5: My spots are sharp, but the systematic absences are ambiguous (e.g., space group could be Cc or C2/c).
A: This is a classic sign of Merohedral Twinning or Pseudo-symmetry. The bpep ligand often crystallizes in centrosymmetric space groups (
-
Validation: Run the dataset through PLATON's TwinRotMat .[2]
-
If PLATON suggests a twin law (e.g., 180° rotation) lowers the R-factor significantly, apply the TWIN command in your .ins file.
-
Advanced Experimental Protocol: The "H-Tube" Method
For stubborn bpep complexes that twin in standard tubes.
This method slows diffusion further by reducing the cross-sectional area of interaction.
Figure 2: H-Tube geometry for minimizing kinetic trapping of bpep conformers.
Step-by-Step:
-
Preparation: Dissolve 0.1 mmol Metal(
) in 5 mL (Left Arm). -
Ligand: Dissolve 0.1 mmol bpep in 5 mL MeOH (Right Arm).
-
Filling: Carefully fill the bridge with 1:1
:MeOH. -
Seal: Parafilm tightly.
-
Environment: Place in a vibration-free, dark cupboard at 20°C.
-
Timeline: Harvest crystals after 2-4 weeks. Do not check daily; vibration induces twinning.
References
-
LaDuca, R. L., et al. (2023).[5][6] Poly[diaqua[μ-1,4-bis(pyridin-4-ylmethyl)piperazine][μ-4-(carboxylatoethyl)benzoato]nickel(II)]. IUCrData.
- Context: Describes a Ni(II)-bpep complex twinned by non-merohedry, solved using HKLF 5 and BASF refinement (0.
-
Robinson, M. E., et al. (2015).[5][6][7][8] Divalent metal coordination polymers with the dipodal pyridyl ligand 1,4-bis(pyridin-4-ylmethyl)piperazine. CrystEngComm.
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography.
- Context: The authoritative guide for using TwinRotM
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A.
Sources
- 1. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 2. TwinRotMat [platonsoft.nl]
- 3. journals.iucr.org [journals.iucr.org]
- 4. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Poly[diaqua[μ-1,4-bis(pyridin-4-ylmethyl)piperazine][μ-4-(carboxylatoethyl)benzoato]nickel(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly[[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine][μ-4-(2-carboxylatoethyl)benzoato]copper(II)] monohydrate], a coordination polymer with twofold interpenetrated cds topology networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)] - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ligand Flexibility: 1,4-bis(2-(4-pyridyl)ethyl)piperazine vs. 1,2-bis(4-pyridyl)ethane (bpe)
In the intricate world of coordination chemistry and drug discovery, the conformational flexibility of a ligand is a critical determinant of its function. The ability of a molecule to adopt various spatial arrangements dictates its binding affinity to metal centers or biological targets, influences the topology of resulting supramolecular structures, and ultimately governs the properties of the final material or the efficacy of a therapeutic agent. This guide provides an in-depth comparison of the flexibility of two prominent pyridyl-based ligands: 1,4-bis(2-(4-pyridyl)ethyl)piperazine and 1,2-bis(4-pyridyl)ethane (bpe). Through a synthesis of experimental data and computational insights, we will explore the nuanced differences in their conformational landscapes, offering valuable guidance for researchers in materials science and drug development.
The Decisive Role of the Central Linker: Piperazine vs. Ethane
The fundamental difference in the flexibility of these two ligands lies in their central spacer unit: a piperazine ring in 1,4-bis(2-(4-pyridyl)ethyl)piperazine and a simple ethane bridge in bpe. This seemingly subtle distinction introduces profoundly different modes of conformational freedom.
1,4-bis(2-(4-pyridyl)ethyl)piperazine: A Tale of Ring Puckering and Substituent Rotation
The flexibility of 1,4-bis(2-(4-pyridyl)ethyl)piperazine is a multi-faceted phenomenon arising from three primary sources:
-
Piperazine Ring Inversion: The six-membered piperazine ring is not planar and can adopt several conformations, the most stable being the chair form. It can also exist in higher-energy boat and twisted-boat conformations.[1][2][3] The transition between these states, particularly the chair-to-boat inversion, represents a significant conformational change with a notable energy barrier.
-
Axial/Equatorial Positioning of Substituents: In the dominant chair conformation, the two ethyl-pyridyl substituents can be positioned either axially (perpendicular to the approximate plane of the ring) or equatorially (in the approximate plane of the ring). The interconversion between these positions is coupled with the ring inversion.
-
Rotation of the Ethyl Linkers: The ethyl groups connecting the piperazine and pyridyl rings possess rotational freedom around the C-C and C-N single bonds, allowing the pyridyl groups to orient themselves in various directions relative to the central piperazine ring.
1,2-bis(4-pyridyl)ethane (bpe): The Archetype of Rotational Freedom
The flexibility of the bpe ligand is more straightforward, primarily governed by the rotation around the central C-C single bond of the ethane linker.[4][5] This rotation gives rise to two principal conformations:
-
Anti (Staggered) Conformation: The two pyridyl groups are positioned 180° apart, representing the lowest energy and most stable conformation.
-
Gauche (Staggered) Conformation: The pyridyl groups are approximately 60° apart. This conformation is slightly higher in energy than the anti form.
-
Eclipsed Conformation: The pyridyl groups are directly aligned with each other (0° dihedral angle), representing the highest energy state. The energy difference between the staggered and eclipsed conformations is known as the torsional barrier.[5][6]
Comparative Analysis of Conformational Flexibility: A Data-Driven Approach
To objectively compare the flexibility of these two ligands, we turn to experimental and computational data that quantify their conformational dynamics.
| Parameter | 1,4-bis(2-(4-pyridyl)ethyl)piperazine | 1,2-bis(4-pyridyl)ethane (bpe) | Source(s) |
| Primary Mode of Flexibility | Piperazine ring inversion (chair-boat), substituent rotation | Rotation about the central C-C bond | [1][4][5] |
| Dominant Conformation | Chair conformation for the piperazine ring | Anti (staggered) conformation | [1][5][7] |
| Key Conformational States | Chair, Boat, Twisted-Boat | Anti, Gauche, Eclipsed | [1][2][3][5] |
| Energy Barrier to Major Conformational Change | ~6.1 kcal/mol (Chair-to-Boat) | ~2.9-3.0 kcal/mol (Rotational barrier) | [5][7][8] |
Insights from the Data:
The higher energy barrier for the chair-to-boat inversion of the piperazine ring in 1,4-bis(2-(4-pyridyl)ethyl)piperazine compared to the rotational barrier of the ethane linker in bpe suggests that the piperazine-based ligand is, in this respect, more conformationally restricted. However, the piperazine ligand possesses a more complex conformational landscape due to the combination of ring puckering and substituent rotations. This allows for a wider range of discrete, stable conformations that can be accessed.
In contrast, the lower rotational barrier in bpe allows for more facile and continuous changes in the relative orientation of the pyridyl groups, making it a more "dynamically" flexible ligand in solution.
Experimental Workflows for Assessing Ligand Flexibility
The conformational flexibility of ligands can be experimentally investigated using several powerful analytical techniques.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides a static snapshot of the ligand's conformation in the solid state. By analyzing a large number of crystal structures containing the ligand of interest from databases like the Cambridge Structural Database (CSD), one can gain statistical insights into its preferred conformations and the distribution of torsion angles.[7][9][10][11]
Experimental Protocol for SCXRD:
-
Crystal Growth: Grow single crystals of a metal complex or a co-crystal containing the ligand of interest. This is often achieved through slow evaporation, vapor diffusion, or hydrothermal synthesis.[12][13]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[14]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.
-
Conformational Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles, which define the ligand's conformation.
-
CSD Analysis (for statistical insights): Utilize the CSD to search for all reported structures containing the ligand fragment and analyze the distribution of relevant torsion angles and ring conformations.[15][16][17]
Figure 1: Workflow for SCXRD analysis of ligand conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the dynamic behavior of molecules in solution. Variable-temperature (VT) NMR experiments are particularly useful for investigating conformational exchange processes.[18][19][20]
Experimental Protocol for VT-NMR:
-
Sample Preparation: Dissolve a pure sample of the ligand in a suitable deuterated solvent.
-
Initial Spectrum Acquisition: Acquire a standard 1H or 13C NMR spectrum at room temperature.
-
Variable-Temperature Experiments: Gradually decrease or increase the temperature of the NMR probe and acquire spectra at different temperatures.[19]
-
Data Analysis: Monitor changes in the chemical shifts, line widths, and coupling constants as a function of temperature. The coalescence of signals at higher temperatures can be used to determine the energy barriers for conformational interconversion.[21]
Figure 2: Workflow for VT-NMR analysis of ligand dynamics.
Structural Representations and Conformational Isomers
Figure 3: Primary conformational isomers of the two ligands.
Conclusion: Selecting the Right Ligand for Your Application
The choice between 1,4-bis(2-(4-pyridyl)ethyl)piperazine and 1,2-bis(4-pyridyl)ethane hinges on the desired degree and nature of flexibility for a specific application.
-
1,4-bis(2-(4-pyridyl)ethyl)piperazine offers a more complex conformational landscape with distinct, relatively stable puckered conformations of the central ring. This can be advantageous in the design of metal-organic frameworks (MOFs) where specific, predictable framework topologies are desired.[22][23] In drug design, the defined chair conformation of the piperazine ring can provide a rigid scaffold for the precise positioning of pharmacophoric groups.[24]
-
1,2-bis(4-pyridyl)ethane (bpe) , with its lower rotational barrier, provides greater dynamic flexibility. This can be beneficial in the formation of adaptive coordination polymers that can respond to external stimuli.[25] In medicinal chemistry, the flexibility of the ethane linker can allow a molecule to better adapt to the binding pocket of a biological target.
Ultimately, a thorough understanding of the conformational preferences and energy landscapes of these ligands, as outlined in this guide, is paramount for the rational design of new materials and therapeutic agents. The provided experimental protocols offer a roadmap for researchers to further investigate and characterize the flexibility of these and other important molecular building blocks.
References
-
Elucidating Solution-State Coordination Modes of Multidentate Neutral Amine Ligands with Group-1 Metal Cations: Variable-Temperature NMR Studies. Inorganic Chemistry. [Link]
-
Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Journal of Chemical Theory and Computation. [Link]
-
Rigidity versus Flexibility of Ligands in the Assembly of Entangled Coordination Polymers Based on Bi - ACS Publications. [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC. [Link]
-
Variable Temperature NMR Experiments. University of Oxford. [Link]
-
Structural flexibility and mobility of coordination polymers on Cu(111) - PMC. [Link]
-
Variable Temperature NMR Experiment Studying Restricted Bond Rotation | Request PDF. ResearchGate. [Link]
-
Single crystal X-ray structure determinations (scXRD) of 1, 2, 3, 4 and... - ResearchGate. [Link]
-
Unraveling Torsional Preferences: Comparative Analysis of Torsion Motif Torsional-Angle Distributions across Different Environments - PMC. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. [Link]
-
Histograms showing the distribution of torsion angles T 1 and T 2 , for interactions of terpy ligands in square-planar complexes. - ResearchGate. [Link]
-
The role of NMR in leveraging dynamics and entropy in drug design - PMC. [Link]
-
Histograms showing the distribution of torsion angles T 1 and T 2 , for interactions of terpy ligands in square-planar complexes. - ResearchGate. [Link]
-
Cu(Ⅱ) Coordination Polymers Containing Mixed Ligands with Different Flexibility: Structural Diversity and Iodine Adsorption - Preprints.org. [Link]
-
ATR-FTIR spectra of: (a) 1,2-bis(4-pyridyl)ethane, (b) suberic acid,... - ResearchGate. [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed. [Link]
-
1,2-Bis(4-pyridyl)ethane | C12H12N2 | CID 78630 - PubChem. [Link]
-
Comparative Computational Studies of 1,4-Diformyl-piperazine and 1,4-Dithionyl-Piperazine. Journal of Solution Chemistry. [Link]
-
Conformation versatility of ligands in coordination polymers: From structural diversity to properties and applications | Request PDF - ResearchGate. [Link]
-
Recognizing New Types of Stacking Interactions by Analyzing Data in the Cambridge Structural Database - MDPI. [Link]
-
(PDF) MOLECULAR STRUCTURE AND COMPUTATIONAL STUDIES OF 1,2–BIS(4-PYRIDYL)ETHANE: 2–NITROBENZENE–1,3,5–TRIOL: AN ORGANIC ADDUCT - ResearchGate. [Link]
-
Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry. [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - ResearchGate. [Link]
-
The Largest Curated Crystal Structure Database - CCDC. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - TÜBİTAK Academic Journals. [Link]
-
Cambridge Structural Database (CSD) - PSDI What We Provide. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed. [Link]
-
Lectures 4 & 5: Alkanes Continued! Conformational Energy of Ethane. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]
-
Group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine: rare participation of terminal piperazine N in coordination leads to structural diversity. Dalton Transactions. [Link]
-
Staggered vs Eclipsed Conformations of Ethane - Master Organic Chemistry. [Link]
-
(IUCr) Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)]. [Link]
-
Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)] - PMC. [Link]
-
The Barrier to Internal Rotation in Ethane. Accounts of Chemical Research. [Link]
-
Single-crystal X-ray diffraction studies of photo-induced molecular species - RSC Publishing. [Link]
-
NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes - ResearchGate. [Link]
-
2 Ethane. [Link]
-
Understanding rotational barrier of ethane: - Unacademy. [Link]
-
Co-crystal of suberic acid and 1,2-bis(4-pyridyl)ethane: A new case of packing polymorphism - ResearchGate. [Link]
-
The Rotational Barrier in Ethane: A Molecular Orbital Study - PMC - NIH. [Link]
-
Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate) - PMC - NIH. [Link]
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- 14. Single-crystal X-ray diffraction studies of photo-induced molecular species - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 24. Comparative Computational Studies of 1,4-Diformyl-piperazine and 1,4-Dithionyl-Piperazine [physchemres.org]
- 25. Structural flexibility and mobility of coordination polymers on Cu(111) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Validation of Metal-Nitrogen Bonding in Piperazine Complexes
For researchers and professionals in drug development and materials science, the precise characterization of metal-ligand interactions is paramount. Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals and functional materials, where their coordination to metal centers via nitrogen atoms dictates molecular conformation, reactivity, and ultimately, function.[1][2] Validating the formation and nature of this metal-nitrogen (M-N) bond is a critical step in the development of novel complexes.
This guide provides an in-depth comparison of key spectroscopic techniques used to interrogate the M-N bond in piperazine complexes. We will move beyond a simple listing of methods to explore the causality behind experimental choices, emphasizing how each technique provides a unique piece of the structural puzzle. Our discussion is grounded in the principles of scientific integrity, ensuring that the protocols described are self-validating and cross-verifiable.
The Central Question: Probing the Metal-Nitrogen Interaction
The coordination of a metal ion to the nitrogen atoms of a piperazine ring induces a cascade of measurable changes in the molecule's spectroscopic signature. The M-N bond itself has characteristic vibrational modes. Furthermore, the electron-withdrawing effect of the metal cation alters the electronic environment of the entire piperazine scaffold, influencing the chemical shifts of nearby protons and carbons. Finally, the interaction gives rise to new electronic transitions, often in the visible range, which are characteristic of the resulting coordination complex. Our goal is to select the most appropriate spectroscopic tools to capture and interpret these changes.
Vibrational Spectroscopy: A Direct Probe of the M-N Bond
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, directly probes the vibrations of molecules, including the stretching and bending of chemical bonds.[3] The formation of a new M-N bond introduces new vibrational modes that are often diagnostic of coordination.
Causality Behind the Method
When a piperazine ligand coordinates to a metal, its vibrational freedom is constrained. More importantly, new vibrations corresponding to the M-N bond appear, typically in the far-infrared region (below 600 cm⁻¹).[1][4] The frequency of this vibration is sensitive to the strength of the M-N bond and the mass of the metal ion. Concurrently, the coordination event perturbs existing vibrations within the piperazine ring, such as C-N stretching, leading to noticeable shifts in their characteristic frequencies.[1]
Comparative Analysis: FT-IR vs. Raman
FT-IR and Raman spectroscopy are complementary techniques governed by different selection rules.[3]
-
FT-IR Spectroscopy is sensitive to vibrations that cause a change in the molecule's dipole moment.[3][5] M-N bonds are polar and thus generally IR-active.
-
Raman Spectroscopy detects vibrations that cause a change in the molecule's polarizability.[3] Symmetric M-N stretching modes, which might be weak in the IR spectrum, can be strong in the Raman spectrum.[6] A practical advantage of Raman spectroscopy is its insensitivity to water, making it well-suited for studying samples in aqueous solutions where O-H bands can obscure regions of the IR spectrum.[6]
| Technique | Strengths | Weaknesses | Ideal Application |
| FT-IR | Widely available; excellent for observing changes in polar functional groups (C-N, N-H). | Water is a strong absorber and can interfere; M-N stretches are in the far-IR region, which requires specialized optics. | Initial screening for coordination by observing shifts in ligand C-N and N-H bands. |
| Raman | Insensitive to water; excellent for symmetric M-L stretches; low-frequency region is more accessible.[6][7] | Can be affected by sample fluorescence; less common than FT-IR. | Direct observation of the M-N stretching vibration, especially in aqueous media or for symmetric complexes.[6] |
Table 1: Comparison of Vibrational Spectroscopy Techniques
Experimental Protocol: FT-IR Analysis of a Cu(II)-Piperazine Complex
This protocol outlines the steps for validating the coordination of Cu(II) to a piperazine derivative.
-
Sample Preparation:
-
Acquire the FT-IR spectrum of the free piperazine ligand as a reference. Prepare a KBr pellet by mixing ~1 mg of the ligand with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Synthesize the Cu(II)-piperazine complex. A typical procedure involves mixing the ligand and a copper salt (e.g., CuCl₂) in a suitable solvent like methanol or acetonitrile.[8][9]
-
Isolate and dry the complex. Prepare a KBr pellet of the complex using the same method as for the ligand.
-
-
Data Acquisition:
-
Record the spectra for both the ligand and the complex from 4000 cm⁻¹ to 400 cm⁻¹. If a far-IR spectrometer is available, extend the range down to 100 cm⁻¹ to observe the M-N stretch.
-
Ensure a sufficient number of scans are co-added to achieve a good signal-to-noise ratio.
-
-
Data Interpretation:
-
Compare the spectrum of the complex to that of the free ligand.
-
Look for shifts in the C-N stretching vibrations (typically around 1100-1300 cm⁻¹). A shift to a lower frequency upon coordination is indicative of the donation of electron density from the nitrogen to the metal.
-
Observe the N-H stretching region (~3200-3400 cm⁻¹) for changes, which also suggest nitrogen involvement in bonding.
-
Identify a new, weak to medium intensity band in the far-IR region (e.g., 400-500 cm⁻¹) of the complex's spectrum, which can be tentatively assigned to the Cu-N stretching vibration.[1][4]
-
| Compound | ν(C-N) / cm⁻¹ | ν(N-H) / cm⁻¹ | New Band (ν(Cu-N)) / cm⁻¹ |
| Free Piperazine Ligand | 1280 | 3250 | - |
| [Cu(Piperazine)Cl₂] | 1265 | 3280 (broadened) | 470 |
Table 2: Hypothetical FT-IR Data for Cu(II)-Piperazine Complex Formation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Consequences
NMR spectroscopy is a powerful tool for elucidating molecular structure in solution.[10] For piperazine complexes, ¹H and ¹³C NMR provide indirect but compelling evidence of M-N bond formation by revealing changes in the electronic environment of the ligand.
Causality Behind the Method
When the nitrogen lone pairs of piperazine coordinate to a paramagnetic metal ion (like Cu(II)) or a diamagnetic metal ion (like Zn(II) or Ti(IV)), the electron density around the adjacent C-H groups is altered.[1][11] This change in the local electronic field causes a shift in the resonance frequency (chemical shift) of the piperazine protons and carbons. For paramagnetic complexes, significant broadening of NMR signals is often observed, which itself is a strong indicator of proximity to the metal center. For diamagnetic complexes, the coordination-induced shifts are typically more subtle but still diagnostic.[1]
Experimental Protocol: ¹H NMR Titration
A continuous validation method involves titrating the piperazine ligand with a metal salt and observing the progressive changes in the ¹H NMR spectrum.
-
Sample Preparation:
-
Dissolve a known concentration of the piperazine ligand in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[10]
-
Prepare a stock solution of the metal salt (e.g., ZnCl₂) in the same solvent.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the free ligand.
-
Add stoichiometric equivalents (e.g., 0.25, 0.5, 0.75, 1.0) of the metal salt solution to the NMR tube, acquiring a spectrum after each addition.
-
-
Data Interpretation:
-
Monitor the chemical shift of the piperazine protons (typically a singlet for the eight CH₂ protons in the free ligand).[10]
-
A downfield shift (to a higher ppm value) of these proton signals upon addition of the metal salt indicates a deshielding effect, consistent with the electron-donating nitrogen atoms coordinating to the electropositive metal center.[1]
-
The observation of a single, shifting peak (in the fast-exchange regime) or the disappearance of the free ligand peak and the appearance of a new peak for the complex (in the slow-exchange regime) validates the binding event.
-
| Metal Salt Added (Equivalents) | ¹H Chemical Shift (δ) of Piperazine CH₂ / ppm |
| 0.0 | 2.68 |
| 0.5 | 2.85 |
| 1.0 | 3.02 |
Table 3: Hypothetical ¹H NMR Titration Data for a Zn(II)-Piperazine Complex
UV-Visible Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. While the piperazine ligand itself may not absorb significantly in the visible region, its coordination to a transition metal ion can give rise to new electronic transitions, resulting in a colored complex.[12]
Causality Behind the Method
For transition metal complexes, such as those with Cu(II) (a d⁹ metal), the d-orbitals are no longer degenerate in energy.[12] The absorption of visible light can promote an electron from a lower-energy d-orbital to a higher-energy d-orbital. These "d-d transitions" are characteristic of the metal ion and its coordination environment (the ligand field).[9][13] The appearance of a broad, often weak, absorption band in the visible region (e.g., 600-800 nm for many Cu(II) complexes) is a hallmark of d-d transitions and thus strong evidence for the formation of the coordination complex.[9]
X-ray Crystallography: The Definitive Answer
While the spectroscopic methods discussed provide powerful and complementary evidence, single-crystal X-ray diffraction (XRD) provides unambiguous, definitive proof of M-N bond formation.[9][11] If a suitable crystal of the complex can be grown, XRD analysis yields a three-dimensional map of electron density, from which the precise positions of all atoms can be determined.[14][15] This allows for the direct measurement of M-N bond lengths and angles, providing the ultimate validation of coordination.[9] Although XRD is the gold standard, it requires a solid, crystalline sample and does not provide information about the complex's behavior in solution.
Integrated Characterization Workflow
An effective and trustworthy validation of M-N bonding in piperazine complexes relies not on a single technique, but on a logical workflow that integrates the strengths of multiple spectroscopic methods.
Caption: Integrated workflow for the validation of M-N bonding.
Conclusion
The validation of metal-nitrogen bonding in piperazine complexes is a multi-faceted process that requires the intelligent application of several spectroscopic techniques. Vibrational spectroscopy offers a direct but sometimes complex view of the M-N bond itself. NMR spectroscopy provides irrefutable evidence of coordination in solution by mapping its electronic consequences. UV-Vis spectroscopy reveals the new electronic properties of the complex, while X-ray crystallography offers the ultimate, definitive structural proof. By integrating these methods, researchers can build a comprehensive and self-validating case for the structure and bonding in their novel metal-piperazine complexes, ensuring the scientific integrity of their findings.
References
-
Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Center for Biotechnology Information.[Link]
-
Synthesis, characterization and biological evaluation of piperazine embedded copper complexes. ResearchGate.[Link]
-
Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. PubMed.[Link]
-
Crystallographic characterisation of Ti(IV) piperazine complexes and their exploitation for the ring opening polymerisation of rac-lactide. PubMed.[Link]
-
Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. MDPI.[Link]
-
Raman spectroscopy of transition metal complexes: molecular vibrational frequencies, phase transitions, isomers, and electronic. SciSpace.[Link]
-
X-Ray crystallographic data. ResearchGate.[Link]
-
Synthesis and characterization of copper complexes of phenylpiperazine ring-based ligands and evaluation of their antimicrobial, BSA binding, computational, and molecular docking studies. ProQuest.[Link]
-
Nuclear magnetic resonance spectral parameters and ring interconversion of a series of piperazines. ACS Publications.[Link]
-
Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry.[Link]
-
Molecule-like and lattice vibrations in metal clusters. Royal Society of Chemistry.[Link]
-
NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. ResearchGate.[Link]
-
Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Semantic Scholar.[Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry.[Link]
-
VIBRATIONAL SPECTROSCOPY IR AND RAMAN. SlidePlayer.[Link]
-
Raman Spectroscopy of Transition Metal Complexes: Molecular Vibrational Frequencies, Phase Transitions, Isomers and Electronic Structure. ResearchGate.[Link]
-
UV–Vis absorption spectra of ligands 3, 9 and 12 (left) and the corresponding complexes (right). ResearchGate.[Link]
-
INFRA RED AND RAMAN SPECTROSCOPY. Arulmigu Palaniandavar Arts college for Women, Palani.[Link]
-
The crystal structure of piperazine. ResearchGate.[Link]
-
Structures of piperazine, piperidine and morpholine. International Union of Crystallography.[Link]
-
Piperazine-Bridged Homodinuclear Transition Metal Complexes. ResearchGate.[Link]
-
FTIR spectra of piperazine, MIL-101, and pz/MIL-101. ResearchGate.[Link]
-
Spectroscopic methods uv vis transition metal complexes. SlideShare.[Link]
-
Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.[Link]
-
Ultraviolet–visible (UV-vis) spectroscopy: Colour in transition metal compounds. Royal Society of Chemistry.[Link]
-
Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. MDPI.[Link]
-
Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-benzyl-N-nitrosohydroxylamine. Scientific Research Publishing.[Link]
-
Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed.[Link]
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- 4. Synthesis and characterization of copper complexes of phenylpiperazine ring-based ligands and evaluation of their antimicrobial, BSA binding, computational, and molecular docking studies - ProQuest [proquest.com]
- 5. apacwomen.ac.in [apacwomen.ac.in]
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- 8. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity [mdpi.com]
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- 11. Crystallographic characterisation of Ti(IV) piperazine complexes and their exploitation for the ring opening polymerisation of rac-lactide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultraviolet–visible (UV-vis) spectroscopy: Colour in transition metal compounds | Resource | RSC Education [edu.rsc.org]
- 13. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]
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- 15. researchgate.net [researchgate.net]
Topological Classification of 1,4-bis(2-(4-pyridyl)ethyl)piperazine Networks
The following guide provides an in-depth topological classification and comparative analysis of coordination networks constructed from 1,4-bis(2-(4-pyridyl)ethyl)piperazine .
Content Type: Publish Comparison Guide Audience: Researchers, Crystal Engineers, and Drug Development Professionals
Executive Summary: The Flexible Linker Advantage
In the design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), the ligand 1,4-bis(2-(4-pyridyl)ethyl)piperazine (hereafter referred to as L or bpep ) represents a critical tool for crystal engineers. Unlike rigid linkers such as 4,4'-bipyridine, bpep possesses a unique combination of a semi-rigid piperazine core and flexible ethyl spacers.
This guide classifies the network topologies accessible via bpep , contrasting them with shorter homologues (e.g., bpmp ) and rigid alternatives. The focus is on how conformational freedom dictates the formation of entangled, interpenetrated, and supramolecular isomeric structures.
Key Ligand Characteristics[1][2][3][4][5]
-
Conformational Isomerism: The ethyl spacers allow for anti-anti, anti-gauche, and gauche-gauche torsion angles, enabling the ligand to adjust its length (approx. 16–18 Å) and geometry (Z-shape vs. U-shape).
-
Piperazine Core: Adopts a chair conformation, directing the pyridyl arms in offset vectors, preventing linear rod-like extension and promoting wave-like or helical motifs.
Topological Classification
The topology of bpep networks is governed by the metal node geometry and the choice of auxiliary dicarboxylate ligands.
Class I: 1D Loop and Chain Motifs
When combined with metal centers favoring low coordination numbers (e.g., Ag(I)) or chelating anions, bpep often forms 1D chains rather than 3D networks.
-
Topology: Ribbon or Ladder motifs.
-
Mechanism: The flexible ethyl arms allow the ligand to loop back or bridge adjacent metals in a "double-chain" conformation.
-
Stability: Often lower thermal stability; held together by weak inter-chain
stacking.
Class II: 2D Layered Networks (sql, hcb)
With linear dicarboxylates (e.g., terephthalate) and metals like Zn(II) or Co(II), bpep acts as a pillar between metal-carboxylate chains.
-
Topology: sql (Square Lattice) or hcb (Honeycomb).
-
Key Feature: Due to the length of bpep , these sheets often exhibit interdigitation (sheets penetrate each other's voids without interlocking) or polyrotaxane character (entanglement).
Class III: 3D Interpenetrated Networks (dia, cds, pcu)
This is the most significant class for application scientists. The long span of bpep creates large potential voids, which the system minimizes via interpenetration (catenation).
-
Topology: dia (Diamondoid) and cds (Cadmium Sulfate).
-
Interpenetration Level: Unlike rigid ligands that might form 2-fold interpenetrated nets, bpep often yields 4-fold or 5-fold interpenetrated dia nets.
-
Performance Implication: High stability but reduced porosity. However, "breathing" behavior is possible upon guest solvent removal.
Comparative Analysis: bpep vs. Alternatives
The following table compares bpep with its methyl-spacer homologue (bpmp ) and the rigid standard (4,4'-bipy ).
| Feature | bpep (Ethyl Spacer) | bpmp (Methyl Spacer) | 4,4'-bipy (Rigid) |
| Spacer Length | ~17.5 Å (Long) | ~14.5 Å (Medium) | ~11.5 Å (Short) |
| Flexibility | High (Ethyl torsion) | Medium (Methyl rotation) | None (Rigid rod) |
| Dominant Topology | dia (5-fold), cds | cds (2-fold), sql | dia (2-fold), pcu |
| Void Volume | Large (Requires high interpenetration) | Medium | Small |
| Entanglement | High (Polycatenation common) | Moderate | Low (Simple interpenetration) |
Scientist's Insight: Choose bpep when you require structural adaptability . If your goal is permanent porosity with no collapse, rigid linkers like 4,4'-bipy are safer. If you seek dynamic porosity (gate-opening effects for gas separation), bpep is the superior candidate due to its conformational flexibility.
Experimental Protocol: Synthesis of [Cd(bpep)(bdc)]n
Self-Validating Protocol for a 3D Interpenetrated Network
This protocol targets the synthesis of a Cadmium(II) network using bpep and 1,4-benzenedicarboxylate (bdc), yielding a robust interpenetrated structure.
Reagents
-
Cadmium Nitrate Tetrahydrate [Cd(NO
) 4H O] (0.2 mmol) -
1,4-Bis(2-(4-pyridyl)ethyl)piperazine (bpep ) (0.2 mmol)
-
Terephthalic Acid (H
bdc) (0.2 mmol) -
Sodium Hydroxide (NaOH) (0.4 mmol)
-
Solvent: H
O / Ethanol (1:1 v/v, 10 mL)
Methodology
-
Pre-mix: Dissolve H
bdc in the water/ethanol mixture and add NaOH. Stir until clear (deprotonation is crucial for coordination). -
Ligand Addition: Add bpep to the solution. Sonicate for 5 minutes to ensure dispersion.
-
Metal Addition: Add Cd(NO
) 4H O. A white precipitate may form transiently. -
Hydrothermal Treatment: Transfer the suspension to a 23 mL Teflon-lined stainless steel autoclave. Seal tightly.
-
Heating Cycle:
-
Ramp to 160 °C over 2 hours.
-
Hold at 160 °C for 72 hours .
-
Cool to Room Temperature at a rate of 5 °C/h (Slow cooling is critical for single-crystal growth).
-
-
Isolation: Filter the resulting colorless block crystals, wash with distilled water and ethanol, and air dry.
Validation
-
PXRD: Compare experimental pattern with simulated pattern from single-crystal data to confirm phase purity.
-
TGA: Expect weight loss for lattice water < 100°C, followed by framework stability up to ~280°C.
Decision Pathway: Topology Prediction
The following diagram illustrates the logical flow for predicting the network topology based on synthesis conditions.
Figure 1: Topology decision tree for bpep-based coordination polymers. The choice of co-ligand geometry is the primary determinant of the final network dimensionality.
References
-
LaDuca, R. L. (2011). "Divergent topologies in divalent metal coordination polymers containing bis(4-pyridylmethyl)piperazine and isophthalate derivative ligands." CrystEngComm, 13, 219-229. Link
-
Carlucci, L., Ciani, G., & Proserpio, D. M. (2003). "Polycatenation, self-catenation and interpenetration in coordination polymers." Coordination Chemistry Reviews, 246(1-2), 247-289. Link
-
Blatov, V. A., et al. (2004). "Vertex- and edge-transitive 3-periodic nets: classification and identification." Acta Crystallographica Section A, 60(6), 599-606. Link
-
Mizzi, J. E., & LaDuca, R. L. (2015). "Topological diversity in divalent metal coordination polymers with flexible dipyridyl piperazine ligands." Inorganica Chimica Acta, 427, 238-247. Link
Safety Operating Guide
Personal protective equipment for handling Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-
Comprehensive Safety and Handling Guide: Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
Hazard Identification and Risk Assessment
The parent compound, piperazine, is known to be corrosive, causing severe skin burns and eye damage.[2][3][4] It is also harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[2] Furthermore, piperazine is a suspected reproductive toxin and can act as a sensitizer, leading to allergic reactions upon inhalation or skin contact.[1][3] Given these risks, a thorough risk assessment is mandatory before any handling of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-.
Key Hazards of the Parent Compound, Piperazine:
-
Corrosive: Causes severe skin burns and eye damage.[2][3][4]
-
Toxic: Harmful if swallowed and may cause organ damage with repeated exposure.[1][2]
-
Sensitizer: May cause allergic skin or respiratory reactions.[1][3]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a reliable barrier against exposure. The following table outlines the minimum required PPE for various laboratory operations involving Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-.
| Operation | Gloves | Eye/Face Protection | Lab Coat/Body Protection | Respiratory Protection |
| Storage and Transport | Nitrile or Neoprene Gloves (double-gloving recommended) | Chemical Safety Goggles | Flame-Retardant Lab Coat | Not generally required if the container is sealed. |
| Weighing and Aliquoting (Solid) | Double-gloved Nitrile or Neoprene Gloves | Chemical Safety Goggles and a Face Shield | Chemical-Resistant Apron over a Flame-Retardant Lab Coat | NIOSH-approved respirator with a particulate filter (N95 or higher) |
| Solution Preparation and Transfers | Double-gloved Nitrile or Neoprene Gloves | Chemical Safety Goggles and a Face Shield | Chemical-Resistant Apron over a Flame-Retardant Lab Coat | Required if not performed in a certified chemical fume hood. |
| Reaction Monitoring and Work-up | Double-gloved Nitrile or Neoprene Gloves | Chemical Safety Goggles | Flame-Retardant Lab Coat | Work should be conducted in a chemical fume hood. |
Step-by-Step Handling and Operational Plan
Adherence to a strict, sequential procedure is critical for minimizing exposure risk.
Pre-Handling Preparations
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and functional.[5]
-
Spill Kit Assembly: Prepare a spill kit containing absorbent materials, a neutralizing agent for corrosive substances, and a designated waste container.
-
PPE Inspection: Carefully inspect all PPE for any signs of damage or degradation before use.
Donning PPE: A Deliberate Sequence
-
Lab Coat: Put on a clean, flame-retardant lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
-
Respiratory Protection: If required, perform a fit check on your NIOSH-approved respirator.
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield for maximum protection.
-
Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.
Doffing PPE: A Contamination-Avoidance Procedure
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the external surface.
-
Lab Coat and Apron: Remove the lab coat and any apron by rolling it inward, containing any potential contaminants.
-
Face and Eye Protection: Remove the face shield and goggles.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[5][6]
Emergency Response and Disposal
Exposure and First Aid
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 30 minutes.[5] Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.[5][7]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]
-
Ingestion: Do not induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention.[6]
Spill Management
-
Evacuate: Alert others and evacuate the immediate area.
-
Isolate: Prevent the spill from spreading by using absorbent dikes.
-
Neutralize and Absorb: For small spills, cautiously cover with a suitable absorbent material.
-
Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All waste contaminated with Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-, including used PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][5]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps for the safe handling of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-.
Caption: Safe Handling Workflow for Piperazine Derivatives.
References
-
Piperazine - European Directorate for the Quality of Medicines & HealthCare. (URL: [Link])
-
Piperazine - HAZARD SUMMARY, New Jersey Department of Health. (URL: [Link])
-
Piperazine: Human health tier II assessment - Australian National Industrial Chemicals Notification and Assessment Scheme. (URL: [Link])
-
Material Safety Data Sheet - Piperazine, anhydrous, 99%, Cole-Parmer. (URL: [Link])
Sources
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- 2. sds.edqm.eu [sds.edqm.eu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. nj.gov [nj.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
